2-(1H-1,2,4-Triazol-3-YL)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMLJDLTWMGZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447550 | |
| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23195-62-2 | |
| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-3-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] This document details a reliable synthetic pathway, extensive characterization data, and relevant experimental protocols.
Introduction
This compound is a versatile molecule featuring a pyridine ring linked to a 1,2,4-triazole moiety. The unique chemical properties endowed by these two interconnected heterocyclic rings make it a valuable scaffold in medicinal chemistry. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3] The pyridine nucleus, a common feature in many pharmaceuticals, often enhances the pharmacokinetic profile and biological efficacy of a molecule. This guide serves as a practical resource for researchers engaged in the synthesis, modification, and application of this and related compounds.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the cyclization of a pyridine-containing precursor with a hydrazine derivative. The most common approach utilizes the reaction of 2-cyanopyridine with formhydrazide.
Synthetic Pathway
The synthesis can be logically represented as a two-step process, starting from the readily available 2-cyanopyridine.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-1,2,4-Triazol-3-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,4-Triazol-3-YL)pyridine is a versatile heterocyclic organic compound that has garnered significant attention in various scientific fields. Its unique structure, featuring both a pyridine ring and a 1,2,4-triazole ring, makes it a valuable building block in the synthesis of a wide range of biologically active molecules. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly antifungal agents, and agrochemicals such as fungicides and herbicides.[1][2] Its ability to form stable complexes with metal ions also extends its utility into coordination chemistry and materials science.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological significance of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis, formulation, and biological studies.
| Property | Value | References |
| IUPAC Name | This compound | |
| Synonyms | 3-(2-Pyridyl)-1H-1,2,4-triazole, 3-(2-Pyridyl)-1,2,4-triazole | [3] |
| CAS Number | 23195-62-2 | [2][4] |
| Molecular Formula | C₇H₆N₄ | [4] |
| Molecular Weight | 146.15 g/mol | [2][4] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 157 - 164 °C | [2][4] |
| Boiling Point | Not well-defined in the literature | |
| Solubility | No quantitative data available. The parent 1,2,4-triazole is soluble in water, ethanol, methanol, and acetone.[5][6] | |
| pKa | No specific data available. The parent 1H-1,2,4-triazole has a pKa of 10.26 (deprotonation) and 2.45 (protonated form).[7] | |
| logP | Not available in the literature |
Experimental Protocols
General Synthesis
The synthesis of 1,2,4-triazole-pyridine derivatives often involves the cyclization of an intermediate derived from a pyridine-containing precursor. A general and widely applicable method for creating the 1,2,4-triazole-3-thione core, which can be a precursor to the target compound, is outlined below. This method is adapted from procedures used for analogous compounds.[8]
Protocol: Synthesis of 4-substituted-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones [8]
-
Formation of Thiosemicarbazide Intermediate: A pyridine-containing hydrazide (e.g., nicotinic hydrazide) is heated under reflux with a substituted isothiocyanate in ethanol for approximately 4 hours. The resulting 1,4-disubstituted thiosemicarbazide is typically used in the next step without further purification.
-
Intramolecular Cyclization: The crude thiosemicarbazide intermediate is treated with 10% aqueous sodium hydroxide (NaOH) at 60°C for 3-4 hours. This base-catalyzed intramolecular cyclization reaction forms the 1,2,4-triazole-3-thione ring system. Yields for this two-step process are often in the range of 70-99%.[8]
-
Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.
The unsubstituted this compound can be synthesized through variations of classical methods like the Pellizzari or Einhorn–Brunner reactions, which are standard for forming the 1,2,4-triazole ring.[7]
Characterization
The identity and purity of synthesized this compound are confirmed through a combination of analytical techniques.
-
Purity Analysis: Purity is typically assessed by Gas Chromatography (GC) and nonaqueous titration, with commercially available samples often exceeding 98% purity.
-
Structural Elucidation: The chemical structure is confirmed using spectroscopic methods.
-
Physical Properties: The melting point is determined as a key indicator of purity.
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a broad range of biological activities, making them a focal point in drug discovery and agrochemical research.[10]
-
Antifungal and Antimicrobial Activity: The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal drugs, such as fluconazole.[11] These compounds often act by inhibiting key enzymes in pathogenic fungi.[1] Derivatives of this compound are actively investigated for their potential as novel antifungal and antibacterial agents.[12]
-
Anti-tubercular Activity: Recent studies have identified a series of 1,2,4-triazolyl pyridines with potent and specific activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8] This highlights the potential for developing new treatments for multidrug-resistant TB.
Proposed Mechanism of Action in Mycobacterium tuberculosis
For certain nitro-substituted analogs of 1,2,4-triazolyl pyridines, a specific mechanism of activation has been proposed, which is similar to that of the anti-TB drug pretomanid.[8] These compounds act as prodrugs that require bioactivation within the mycobacterial cell to exert their toxic effects.
The proposed pathway is as follows:
-
Entry into Mtb: The inactive nitro-triazolyl pyridine prodrug enters the M. tuberculosis bacterium.
-
Reductive Activation: Inside the bacterium, the prodrug is activated by a deazaflavin (F420)-dependent nitroreductase enzyme, known as Ddn.
-
Formation of Reactive Species: This enzymatic reduction generates reactive nitrogen species.
-
Cellular Damage and Death: These toxic species lead to cellular damage and ultimately inhibit the growth and survival of Mtb.
This targeted activation mechanism contributes to the compound's narrow-spectrum activity, making it highly specific for Mtb and less toxic to mammalian cells.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(1H-1,2,4-三唑-3-基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 23195-62-2 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 10. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(1H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for the versatile heterocyclic compound, 2-(1H-1,2,4-Triazol-3-yl)pyridine. This molecule is of significant interest in medicinal chemistry and materials science due to the combined electronic properties of its pyridine and triazole rings.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 14.5 (br s) | Broad Singlet | 1H | N-H (Triazole) |
| 8.70 (d, J=4.0 Hz) | Doublet | 1H | Pyridine H-6 |
| 8.49 (s) | Singlet | 1H | Triazole H-5 |
| 8.18 (d, J=8.0 Hz) | Doublet | 1H | Pyridine H-3 |
| 7.93 (t, J=8.0 Hz) | Triplet | 1H | Pyridine H-4 |
| 7.42 (t, J=4.0 Hz) | Triplet | 1H | Pyridine H-5 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160.2 | C3 (Triazole) |
| 150.1 | C6 (Pyridine) |
| 148.5 | C2 (Pyridine) |
| 145.8 | C5 (Triazole) |
| 137.4 | C4 (Pyridine) |
| 125.0 | C5 (Pyridine) |
| 121.2 | C3 (Pyridine) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | N-H stretching (H-bonded) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1610 | Strong | C=N stretching (Pyridine ring) |
| 1580 | Strong | C=C stretching (Pyridine ring) |
| 1510 | Medium | N-N stretching (Triazole ring) |
| 1470, 1430 | Medium | Ring stretching vibrations |
| 1280 | Medium | C-N stretching |
| 800-600 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ (Molecular Ion) |
| 118 | 60 | [M - N₂]⁺ |
| 91 | 40 | [M - N₂ - HCN]⁺ |
| 78 | 30 | [C₅H₄N]⁺ (Pyridine) |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of 2-cyanopyridine with formylhydrazine.
Materials:
-
2-cyanopyridine
-
Formic acid
-
Hydrazine hydrate
-
Ethanol
-
Sodium methoxide
Procedure:
-
Preparation of Formylhydrazine: A mixture of formic acid and hydrazine hydrate is heated under reflux to yield formylhydrazine.
-
Reaction with 2-cyanopyridine: 2-cyanopyridine and formylhydrazine are dissolved in ethanol. A catalytic amount of sodium methoxide is added to the solution.
-
Reflux: The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is typically set at 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Crystal Structure Analysis of 2-(1H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the crystal structure of a compound closely related to 2-(1H-1,2,4-Triazol-3-yl)pyridine, namely 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine . Due to the limited availability of a complete, publicly accessible single-crystal X-ray diffraction study for the unsubstituted parent compound, this guide will utilize the comprehensive data available for its 5-amino derivative. This information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular geometry, crystal packing, and the experimental procedures for synthesis and characterization. The structural data presented is crucial for understanding the molecule's steric and electronic properties, which are vital for applications in medicinal chemistry, coordination chemistry, and materials science.
Molecular Structure and Crystallographic Data
The crystal structure of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine reveals a nearly planar molecular geometry. The dihedral angle between the mean planes of the pyridine and 1,2,4-triazole rings is a mere 5.58(7)°.[1] The nitrogen atom of the amino group exhibits a pyramidal configuration.[1] The crystallographic data and key collection parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₇N₅ |
| Formula Weight | 161.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3863(6) |
| b (Å) | 7.9096(6) |
| c (Å) | 13.2157(11) |
| β (°) | 91.832(2) |
| Volume (ų) | 771.70(11) |
| Z | 4 |
| Temperature (K) | 223(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated) (Mg/m³) | 1.388 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 336 |
| Crystal Size (mm³) | 0.36 × 0.16 × 0.12 |
| θ range for data collection (°) | 3.2 to 27.5 |
| Reflections collected | 5336 |
| Independent reflections | 1772 [R(int) = 0.026] |
| Data / restraints / parameters | 1772 / 0 / 121 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |
Data sourced from Dolzhenko et al., Acta Cryst. (2008). E64, o125.[1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| N1-C5 | 1.321(2) |
| N1-N2 | 1.383(2) |
| N2-C3 | 1.316(2) |
| C3-N4 | 1.359(2) |
| N4-C5 | 1.348(2) |
| C3-C6 | 1.478(2) |
| C5-N5 | 1.342(2) |
Table 3: Selected Bond Angles (°)
| Angle | Value |
| C5-N1-N2 | 105.7(1) |
| C3-N2-N1 | 111.2(1) |
| N2-C3-N4 | 109.4(1) |
| C5-N4-C3 | 104.9(1) |
| N1-C5-N4 | 108.8(1) |
| N2-C3-C6 | 123.6(1) |
| N4-C3-C6 | 127.0(1) |
Experimental Protocols
Synthesis of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine
A general method for the synthesis of 3-substituted-1,2,4-triazol-5-amines, as reported by Dolzhenko and colleagues, can be adapted for this compound.[1] The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazides or their derivatives. A plausible synthetic route is outlined below.
Workflow for the Synthesis of Pyridyl-Triazoles
Caption: A general synthetic pathway for pyridyl-1,2,4-triazoles.
Materials:
-
Pyridine-2-carbohydrazide
-
Potassium thiocyanate
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of 1-(pyridin-2-oyl)thiosemicarbazide: A mixture of pyridine-2-carbohydrazide and potassium thiocyanate in an acidic aqueous solution (e.g., HCl) is heated under reflux. The resulting precipitate is filtered, washed with water, and dried.
-
Cyclization to 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate is then refluxed in an aqueous solution of a base (e.g., NaOH). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-thiol. The product is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol.
-
Amination to 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine: The triazole-thiol is reacted with hydrazine hydrate in a suitable solvent under reflux to replace the thiol group with an amino group. The final product is then purified by recrystallization.
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system.
Workflow for Crystal Structure Determination
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement:
Data for 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine was collected on a Bruker SMART APEX CCD diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F².[1] N-bound hydrogen atoms were located in a difference map and refined freely.[1]
Supramolecular Interactions
In the crystal lattice, the molecules of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine are linked into a two-dimensional network parallel to the (101) plane by N—H⋯N hydrogen bonds.[1] This hydrogen bonding network is a key feature stabilizing the crystal structure.
Hydrogen Bonding Interactions
Caption: Schematic of hydrogen bonding between adjacent molecules.
Conclusion
References
A Comprehensive Technical Guide to the Theoretical and Computational Studies of 2-(1H-1,2,4-Triazol-3-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-(1H-1,2,4-Triazol-3-YL)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a dedicated comprehensive computational study on this specific molecule is not extensively available in current literature, this document synthesizes information from studies on closely related 1,2,4-triazole derivatives to present a robust framework for its theoretical investigation. This guide covers proposed computational protocols, expected quantitative data, and visualizations of the molecular structure and computational workflows, aiming to facilitate future research and development efforts.
Introduction
This compound, also known as 3-(2-Pyridyl)-1,2,4-triazole, is a versatile bicyclic heteroaromatic compound. Its structure, featuring both a pyridine ring and a 1,2,4-triazole ring, imparts unique electronic and coordination properties. The triazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a key site for metal coordination. This combination of features makes it a valuable scaffold in the design of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives have been explored for a range of biological activities, including antifungal and anticancer properties.[3][4]
Computational chemistry offers powerful tools to elucidate the molecular properties of such compounds, providing insights that can guide synthesis and application. Techniques like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, electronic structures, and spectroscopic properties, which are crucial for understanding the reactivity and interaction of these molecules with biological targets.[5][6] This guide outlines a comprehensive computational approach for the characterization of this compound.
Molecular Structure and Tautomerism
A key theoretical aspect of this compound is the potential for tautomerism within the 1,2,4-triazole ring. The position of the hydrogen atom on the triazole ring can vary, leading to different tautomeric forms. Understanding the relative stabilities of these tautomers is crucial, as they can exhibit different chemical and biological properties. Computational studies are essential for predicting the most stable tautomer in various environments (gas phase, different solvents).[7][8][9]
Caption: Molecular structure of this compound.
Proposed Computational and Experimental Protocols
The following protocols outline a comprehensive approach to the theoretical and experimental characterization of this compound, based on methodologies reported for similar compounds.[5][6]
Computational Methodology
A detailed computational analysis would involve the following steps:
-
Geometry Optimization: The initial 3D structure of this compound and its potential tautomers would be built. Geometry optimization should be performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar heterocyclic systems.[10]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[11]
-
Tautomer Stability Analysis: The relative energies of the different tautomers should be calculated to determine the most stable form. Solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).[7]
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.
-
-
Spectroscopic Simulations: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental spectra.
Caption: A typical workflow for the computational study of this compound.
Correlative Experimental Protocols
To validate the computational results, the following experimental techniques are recommended:
-
Synthesis and Purification: The compound should be synthesized according to established literature procedures and purified to a high degree.
-
Spectroscopic Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
FT-IR and FT-Raman Spectroscopy: To obtain vibrational spectra for comparison with theoretical calculations.[11]
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT results.
-
Mass Spectrometry: To confirm the molecular weight.[5]
-
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the most accurate experimental data on bond lengths and angles for direct comparison with the optimized geometry from DFT calculations.[10][12]
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be obtained from a comprehensive computational study. The values provided are illustrative and based on data from similar 1,2,4-triazole derivatives found in the literature.
Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Predicted Value (DFT) | Experimental (X-ray) |
| Bond Lengths (Å) | |||
| C-N (Pyridine) | ~1.34 | ~1.34 | |
| C-C (Pyridine) | ~1.39 - 1.40 | ~1.39 - 1.40 | |
| C-N (Triazole) | ~1.32 - 1.38 | ~1.32 - 1.38 | |
| N-N (Triazole) | ~1.37 - 1.41 | ~1.37 - 1.41 | |
| C-C (Inter-ring) | ~1.47 | ~1.47 | |
| Bond Angles (°) | |||
| C-N-C (Pyridine) | ~117 | ~117 | |
| N-C-C (Pyridine) | ~124 | ~124 | |
| N-N-C (Triazole) | ~105 - 110 | ~105 - 110 | |
| C-N-N (Triazole) | ~108 - 112 | ~108 - 112 |
Note: Predicted values are estimates based on similar structures. Experimental values are for comparison and would need to be determined.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (DFT) |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.0 to -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 to 6.0 eV |
| Dipole Moment | ~ 3.0 to 4.0 Debye |
Note: These values are highly dependent on the level of theory and solvent model used.
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Triazole) | ~3400 - 3500 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C=N Stretch (Pyridine/Triazole) | ~1580 - 1620 |
| C-C Stretch (Pyridine) | ~1430 - 1500 |
| Ring Breathing Modes | ~990 - 1050 |
Note: Frequencies are typically scaled to better match experimental data.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the potential interactions of this compound with biological targets is crucial. Computational docking studies can predict the binding affinity and mode of interaction with specific proteins, such as enzymes or receptors.
Caption: Logical workflow from computational prediction to experimental validation in drug development.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By leveraging established computational methodologies such as DFT and TD-DFT, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this important molecule. The proposed protocols, when combined with correlative experimental validation, will enable a more rational approach to the design and development of novel compounds based on this versatile scaffold for applications in medicine, agriculture, and materials science. Future dedicated computational studies are encouraged to build upon this framework and provide a more detailed and specific understanding of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
- 11. elixirpublishers.com [elixirpublishers.com]
- 12. researchgate.net [researchgate.net]
The Diverse Biological Activities of 2-(1H-1,2,4-Triazol-3-YL)Pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their anticancer and antimicrobial properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Derivatives of the this compound core have shown promising cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Anticancer Data
The anticancer efficacy of these derivatives is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth. The following tables summarize the IC50 values for several this compound derivatives against different cancer cell lines.
Table 1: Anticancer Activity of 4-substituted-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones [1][2]
| Compound | Substituent (R) | Cell Line | IC50 (µM) |
| 15 | 3-pyridinylmethylene | MDA-MB-231 | 39.2 ± 1.7 |
| U-87 MG | > 50 | ||
| 19 | 2-hydroxybenzylidene | MDA-MB-231 | 45.3 ± 2.1 |
| U-87 MG | > 50 | ||
| 21 | 4-(methylthio)benzylidene | MDA-MB-231 | 42.8 ± 1.9 |
| U-87 MG | > 50 |
Table 2: Anticancer Activity of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [3][4]
| Compound | Substituent | Cell Line | IC50 (µM) |
| TP1 | Benzyl | B16F10 | 58.50 |
| TP2 | 4-Methylbenzyl | B16F10 | 52.35 |
| TP3 | 2-Chlorobenzyl | B16F10 | 57.70 |
| TP4 | 4-Chlorobenzyl | B16F10 | 50.25 |
| TP5 | 2,4-Dichlorobenzyl | B16F10 | 61.11 |
| TP6 | 4-Bromobenzyl | B16F10 | 41.12 |
| TP7 | 3,4-Dichlorobenzyl | B16F10 | 45.60 |
Antimicrobial Activity
The this compound scaffold is also a key component in the development of novel antimicrobial agents. The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the MIC values for a series of this compound derivatives against various bacterial and fungal strains.[1][2]
Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | E. coli | S. aureus | M. luteum | C. tenuis | A. niger |
| 6 | >125 | 62.5 | 31.2 | 0.9 | >125 |
| 7 | >125 | 62.5 | 31.2 | 0.9 | >125 |
| 8 | >125 | 125 | 3.9 | 15.6 | >125 |
| 9 | >125 | >125 | 15.6 | 62.5 | >125 |
| 10 | >125 | >125 | 3.9 | 31.2 | >125 |
| 11 | >125 | >125 | 62.5 | 125 | >125 |
| 12 | >125 | >125 | 15.6 | 62.5 | >125 |
| 13 | >125 | >125 | 31.2 | 125 | >125 |
| 14 | >125 | >125 | 15.6 | 62.5 | >125 |
| 15 | >125 | >125 | 15.6 | 62.5 | >125 |
| 16 | >125 | >125 | 3.9 | 31.2 | >125 |
| 17 | >125 | >125 | 15.6 | 62.5 | >125 |
| 18 | >125 | >125 | 15.6 | 62.5 | >125 |
| 19 | >125 | >125 | 15.6 | 62.5 | >125 |
| 20 | >125 | >125 | 7.8 | 31.2 | >125 |
| 21 | >125 | >125 | 3.9 | 15.6 | >125 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The cells are then incubated for another 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT reagent (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Screening Protocols
This method is used for the initial screening of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
This method is used to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for the rational design of more potent and selective drug candidates. For some this compound derivatives, in silico molecular modeling has suggested potential interactions with key signaling pathways involved in cancer.
BRAF/MEK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes BRAF and MEK, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer development. Some hydrazone derivatives of the this compound scaffold have been suggested to exert their anticancer effects by inhibiting BRAF and MEK serine-threonine protein kinases.[1]
Caption: Proposed inhibition of the BRAF/MEK signaling pathway by this compound derivatives.
Experimental and Synthetic Workflows
The synthesis of these derivatives often follows a multi-step process, which can be visualized to understand the logical flow of the chemical reactions.
General Synthesis Workflow
A common synthetic route involves the initial formation of a 4-amino-1,2,4-triazole-3-thione intermediate, followed by reaction with various aldehydes to produce the final hydrazone derivatives.[1]
Caption: General synthetic workflow for pyridine-1,2,4-triazole-3-thione-hydrazone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The quantitative data presented in this guide highlight the potential of these compounds, while the detailed experimental protocols provide a foundation for further research and validation. The elucidation of their mechanisms of action, particularly their potential role as BRAF/MEK inhibitors, opens up new avenues for the design of targeted therapies. Future research should focus on expanding the chemical diversity of this scaffold, conducting more extensive structure-activity relationship studies, and performing in-depth mechanistic investigations to validate the proposed biological targets and pathways. These efforts will be crucial in translating the therapeutic potential of this compound derivatives into clinically effective drugs.
References
- 1. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antimicrobial and antitumor agents bearing pyridine-1,2,4-triazole-3-thione-hydrazone scaffold: synthesis, biological evaluation, and molecular docking investigation [epubl.ktu.edu]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
The Versatility of 2-(1H-1,2,4-Triazol-3-YL)pyridine: A Technical Guide for Medicinal Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including the ability to engage in multiple hydrogen bonding interactions and coordinate with metal ions, making it a versatile building block in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a focus on their applications in oncology, infectious diseases, and beyond.
Synthesis and Physicochemical Properties
This compound is a white to light yellow crystalline powder with a melting point range of 157-164 °C. Its molecular formula is C₇H₆N₄, corresponding to a molecular weight of 146.15 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 157 - 164 °C |
| CAS Number | 23195-62-2 |
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the cyclization of picolinohydrazide or its derivatives. For instance, reaction of nicotinohydrazide with carbon disulfide followed by cyclization with ammonia solution yields a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which can be further functionalized.
Applications in Medicinal Chemistry
The this compound core is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antitubercular, and antifungal properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways crucial for tumor growth and survival.
One notable target is the Aurora B kinase , a serine/threonine kinase that plays a critical role in cell division.[2][3] Its overexpression is common in many human tumors and is associated with poor prognosis.[2][3] Inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest and apoptosis. Certain 1,2,3-triazolyl-pyridine hybrids have been identified as potent inhibitors of Aurora B kinase, showing promising cytotoxic activity against hepatocellular carcinoma (HepG2) cells.[4]
// Nodes Drug [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; AuroraB [label="Aurora B Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CPC [label="Chromosomal Passenger\nComplex (CPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; HistoneH3 [label="Histone H3", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinetochore [label="Kinetochore-Microtubule\nAttachment", fillcolor="#F1F3F4", fontcolor="#202124"]; SAC [label="Spindle Assembly\nCheckpoint (SAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChromosomeSegregation [label="Correct Chromosome\nSegregation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Drug -> AuroraB [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; AuroraB -> CPC [label="Component of"]; CPC -> HistoneH3 [label="Phosphorylates"]; CPC -> Kinetochore [label="Regulates"]; Kinetochore -> SAC [label="Activates"]; SAC -> ChromosomeSegregation [label="Ensures"]; AuroraB -> Cytokinesis [label="Regulates"]; AuroraB -> Apoptosis [style=dashed, label="Leads to\n(upon inhibition)"]; AuroraB -> CellCycleArrest [style=dashed, label="Leads to\n(upon inhibition)"]; } .dot Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition.
Another important target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[5][6][7] Specific 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent EGFR inhibitors to overcome resistance to existing tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer and glioblastoma.[8][9]
// Nodes Drug [label="2-Amino-4-(1,2,4-triazol)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Drug -> EGFR [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; EGFR -> RAS_RAF_MEK_ERK; EGFR -> PI3K_AKT; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT -> Proliferation; Drug -> Apoptosis [style=dashed, label="Induces"]; } .dot Figure 2: Simplified EGFR signaling pathway and its inhibition.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has also emerged as a therapeutic target in neurodegenerative diseases and cancer. Inhibition of DYRK1A can destabilize EGFR and reduce the growth of glioblastoma.[10] Certain 2-(1,2,4-triazol-3-yl)pyridine derivatives have been identified as novel DYRK1A inhibitors.[11]
// Nodes Drug [label="2-(1,2,4-Triazol-3-YL)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; DYRK1A [label="DYRK1A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; GBM_Growth [label="Glioblastoma\nGrowth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurofibrillary_Tangles [label="Neurofibrillary\nTangles", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Drug -> DYRK1A [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; DYRK1A -> EGFR [label="Stabilizes"]; DYRK1A -> Tau [label="Phosphorylates"]; EGFR -> GBM_Growth; Tau -> Neurofibrillary_Tangles; } .dot Figure 3: Simplified role of DYRK1A and its inhibition.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(1-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)-pyrimidine-5-carboxamide | Not specified | MCF-7 (Breast) | 0.1 ± 0.075 | [12] |
| A549 (Lung) | 0.26 ± 0.037 | [12] | ||
| A2780 (Ovarian) | 0.15 ± 0.042 | [12] | ||
| 1,2,4-triazole-pyridine hybrid II | Not specified | HepG2 (Liver) | 1.93 | [12] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | Not specified | B16F10 (Melanoma) | 41.12 | [13] |
| 1,2,3-triazolyl-pyridine hybrid 6 | Aurora B Kinase | HepG2 (Liver) | Potent activity | [4] |
| 1,2,3-triazolyl-pyridine hybrid 7 | Aurora B Kinase | HepG2 (Liver) | Potent activity | [4] |
| 2-amino-4-(1,2,4-triazol)pyridine derivative 10c | EGFRL858R/T790M | H1975 (NSCLC) | Significant inhibitory activity | [8] |
| 2-amino-4-(1,2,4-triazol)pyridine derivative 10j | EGFRvIII | U87-EGFRvIII (Glioblastoma) | Potent inhibitory activity | [8] |
| Specific IC₅₀ values were not provided in the abstract, but the activity was highlighted as significant. |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutic agents.[14] Compounds incorporating the this compound scaffold have shown promising activity against Mycobacterium tuberculosis.[14] A notable mechanism of action for some nitro-containing 1,2,4-triazolyl pyridines involves activation by the coenzyme F420-dependent nitroreductase Ddn, similar to the action of the TB drug pretomanid.[14]
// Nodes Prodrug [label="Nitro-1,2,4-triazolyl\npyridine (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; F420_reduced [label="Reduced Coenzyme F420\n(F420H₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ddn [label="Nitroreductase\n(Ddn)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Drug [label="Active Drug\n(Reactive Nitrogen Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mtb_Death [label="Mycobacterium tuberculosis\nDeath", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prodrug -> Ddn; F420_reduced -> Ddn; Ddn -> Active_Drug [label="Activation"]; Active_Drug -> Mtb_Death; } .dot Figure 4: Activation of nitro-containing antitubercular prodrugs.
Table 3: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Ra
| Compound | MIC (µg/mL) | Reference |
| J10 | 6.25 | [2] |
| J11 | 6.25 | [2] |
| J14 | 6.25 | [2] |
| J22 | 6.25 | [2] |
| J23 | 6.64 | [2] |
| 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (Hit compound 1) | IC₅₀ = 5.3 µM | [14][15] |
| Nitrofuran analog 24 | IC₅₀ = 0.55 µM | [15] |
| 6e | IC₅₀ < 100 | [16] |
| 6h | IC₅₀ < 100 | [16] |
Antifungal Activity
The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal agents, such as fluconazole and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18][19] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[20] This leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[20] Several novel 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess potent antifungal activity, with some compounds exhibiting efficacy superior or comparable to fluconazole.[21]
// Nodes Drug [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Fungal_Membrane [label="Fungal Cell\nMembrane Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungal_Death [label="Fungal Cell\nDeath", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Drug -> CYP51 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Lanosterol -> Ergosterol [label="Conversion", arrowhead=none]; CYP51 -> Ergosterol [label="Catalyzes"]; Ergosterol -> Fungal_Membrane [label="Maintains"]; Drug -> Fungal_Death [style=dashed, label="Leads to"]; } .dot Figure 5: Mechanism of action of triazole antifungal agents.
Table 4: Antifungal Activity of Selected this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-aryl-1,2,4-triazolo[1,5-a]pyridine 9a-m (select compounds) | Candida albicans | Superior or comparable to fluconazole | [21] |
| Trichophyton rubrum | Superior or comparable to fluconazole | [21] | |
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [22] |
| Aspergillus fumigatus | 1.05 - 8.38 µM | [22] | |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [22] |
| Aspergillus fumigatus | 1.05 - 8.38 µM | [22] | |
| Sulfide derivatives IVe, f, i, j | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | Equal or more potent than ketoconazole | [5] |
Experimental Protocols
General Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives
// Nodes Start [label="Nicotinohydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with\nCarbon Disulfide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Potassium-3-pyridyl-\ndithiocarbazate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Cyclization with\nAmmonia Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="5-Mercapto-substituted\n1,2,4-Triazole-Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Reaction with\nSubstituted Benzyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="3-(5-(substituted-benzylthio)-\n4H-1,2,4-triazol-3-yl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; } .dot Figure 6: General synthetic workflow for triazole-pyridine derivatives.
A general procedure for the synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives is as follows:
-
Synthesis of Potassium-3-pyridyl-dithiocarbazate: Nicotinohydrazide is reacted with carbon disulfide in the presence of a base to yield potassium-3-pyridyl-dithiocarbazate.
-
Synthesis of 5-Mercapto-substituted 1,2,4-Triazole-Pyridine Hybrid: The potassium-3-pyridyl-dithiocarbazate is then cyclized using an ammonia solution to form the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.
-
Synthesis of Final Derivatives: The 5-mercapto-substituted intermediate is reacted with various substituted benzyl halides to produce the final 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives. The purity of the derivatives is confirmed by thin-layer chromatography and melting point, and their structures are elucidated by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[13]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 72 hours).[24]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[23][25]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)
The REMA method is a colorimetric assay that uses the reduction of the blue dye resazurin to the pink resorufin by metabolically active M. tuberculosis cells to determine drug susceptibility.[14][26]
-
Plate Preparation: Serial twofold dilutions of the test compounds are prepared in 7H9-S broth directly in a 96-well plate.[14][21]
-
Inoculum Preparation and Addition: M. tuberculosis H37Ra inoculum is prepared and adjusted to a McFarland standard of 1, then diluted 1:20. 100 µL of the diluted inoculum is added to each well.[14][21]
-
Incubation: The plates are incubated at 37°C for 7 days.[14]
-
Resazurin Addition and Incubation: After 7 days, 30 µL of resazurin solution is added to each well, and the plates are incubated overnight.[14]
-
Result Interpretation: A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the MIC of antifungal agents against fungal isolates.[1][4][27]
-
Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar).[4] A suspension is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium.
-
Plate Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing RPMI-1640 medium.[4]
-
Inoculation: Each well is inoculated with the diluted fungal suspension.[27]
-
Incubation: The plates are incubated at 35°C for 24-48 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
The this compound scaffold represents a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics for cancer, tuberculosis, and fungal infections. The ability to readily synthesize and functionalize this core structure provides a rich platform for further optimization and drug discovery efforts. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and more potent drug candidates based on this privileged scaffold.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Updated Insights on EGFR Signaling Pathways in Glioma | MDPI [mdpi.com]
- 7. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of DYRK1A destabilizes EGFR and reduces EGFR-dependent glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Cofactor F420 Production in Mycobacterium smegmatis | PLOS One [journals.plos.org]
- 12. Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. isres.org [isres.org]
- 20. benchchem.com [benchchem.com]
- 21. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchhub.com [researchhub.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 27. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-(1H-1,2,4-Triazol-3-YL)pyridine in Advanced Materials Science: A Technical Guide
An In-depth Exploration of Coordination Polymers, Corrosion Inhibitors, and Chemical Sensors
The heterocyclic compound 2-(1H-1,2,4-Triazol-3-YL)pyridine, and its derivatives, have emerged as a highly versatile building block in the field of materials science. Its unique molecular structure, featuring a pyridine ring and a 1,2,4-triazole ring, offers multiple coordination sites, making it an excellent ligand for the construction of a wide array of functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of materials derived from this compound, with a focus on coordination polymers, metal-organic frameworks (MOFs), corrosion inhibitors, and chemical sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound (often abbreviated as Hpt) to act as a bridging ligand has been extensively utilized in the synthesis of coordination polymers and MOFs. The nitrogen atoms of both the pyridine and triazole rings can coordinate with various metal ions, leading to the formation of diverse and intricate structures with tunable properties.
Synthesis and Structure
Coordination polymers and MOFs based on this compound are typically synthesized under solvothermal or hydrothermal conditions. The choice of metal salt, solvent, temperature, and the ligand-to-metal molar ratio plays a crucial role in determining the final structure and dimensionality of the resulting framework. For instance, one-dimensional (1D) coordination polymers of the type 1∞[M(pt)2] (where M = Mn, Fe, Co, Ni, Cu, Zn, Cd and pt = 3-(pyridin-2-yl)-1,2,4-triazolate) have been successfully synthesized and characterized.[1][2]
Luminescent Properties
A significant area of interest for these materials lies in their luminescent properties. The coordination of the triazole-pyridine ligand to metal ions can lead to intense and tunable light emission. For example, a zinc-based coordination polymer, 1∞[Zn(pt)2], exhibits blue ligand-based emission. This property can be further exploited to generate white-light emitting materials by incorporating lanthanide ions like Eu³⁺ and Tb³⁺, which provide red and green emission components, respectively, following the RGB concept.[1]
| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| [Zn2(OBA)2(4-NH2-3,5-(L1)2-TZ)·3DMF·4H2O]n | - | 18 | [3] |
| [Zn(1-L1-TZ)(NO2mbda)]·H2O | - | 2.15 | [3] |
| [Zn(3-L1-TZ)2]·DMA | Blue-violet | 7.4 | [3] |
| Eu0.096Tb0.904-MOF | - | 52.51 | [3] |
Table 1: Luminescence Properties of Selected Triazole-Based MOFs.
Corrosion Inhibition
The presence of nitrogen and sulfur heteroatoms, along with aromatic rings, in derivatives of this compound makes them excellent candidates for corrosion inhibitors, particularly for mild steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective film that hinders the corrosion process.
Mechanism of Action
The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, facilitate the coordination with the vacant d-orbitals of iron atoms on the steel surface. This forms a barrier that isolates the metal from the corrosive medium. The efficiency of inhibition is dependent on the concentration of the inhibitor, temperature, and the nature of the corrosive environment.[4][5]
Quantitative Performance Data
The performance of these corrosion inhibitors is typically evaluated using techniques such as weight loss measurements and electrochemical impedance spectroscopy (EIS). The inhibition efficiency (IE%) is a key parameter used to quantify their effectiveness.
| Inhibitor | Concentration (mM) | Temperature (K) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |
| MPDTT | 0.5 | 303 | 48 | 96.1 | [5] |
| MAPTT | 0.5 | - | 48 | 92.7 | [4] |
| NBTA | - | - | - | >90 (in HCl) | [6] |
| ATFS | 300 ppm | 298 | - | 89 | [7] |
Table 2: Corrosion Inhibition Efficiencies of Selected Triazole-Pyridine Derivatives on Mild Steel in 1 M HCl.
Chemical Sensing
The ability of the triazole-pyridine scaffold to selectively bind with metal ions, coupled with its influence on photophysical properties, has led to its use in the development of fluorescent chemical sensors. These sensors can detect the presence of specific metal ions through a change in their fluorescence, such as "turn-on" or "turn-off" responses.
"Turn-On" Fluorescent Sensing of Ni(II)
A notable application is the development of a selective "turn-on" fluorescent chemosensor for Nickel(II) ions. Ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been shown to exhibit a significant increase in fluorescence intensity upon binding with Ni(II). This response is highly selective, with minimal interference from other common metal cations. The proposed mechanism involves the disruption of aggregate formation upon Ni(II) binding, leading to enhanced fluorescence.[8]
"Turn-Off" Fluorescence Sensing
In other systems, the coordination of a metal ion to a triazole-pyridine-based ligand can lead to fluorescence quenching, a "turn-off" response. For example, a Co(II) complex with this compound showed that the fluorescence of the free ligand is gradually quenched upon complexation with Co(II) ions. This phenomenon can be utilized for the detection of Co(II) in aqueous solutions.[9]
| Sensor System | Target Analyte | Response | Limit of Detection | Reference |
| Ethynylarene-bridged 2-(1,2,3-triazol-4-yl)pyridine | Ni(II) | Turn-on fluorescence | Micromolar range | [8] |
| Co(II) complex with this compound | Co(II) | Turn-off fluorescence | - | [9] |
Table 3: Performance of Selected Triazole-Pyridine Based Chemical Sensors.
Experimental Protocols
Synthesis of a 1D Coordination Polymer: 1∞[Zn(pt)2]
Materials:
-
Zinc chloride (ZnCl₂)
-
This compound (Hpt)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve ZnCl₂ (1 mmol) in 10 mL of ethanol.
-
Dissolve Hpt (2 mmol) in 10 mL of DMF.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 120 °C for 72 hours.
-
After cooling to room temperature, colorless crystals of 1∞[Zn(pt)2] are formed.
-
Collect the crystals by filtration, wash with ethanol, and dry in air.
Evaluation of Corrosion Inhibition by Weight Loss Method
Materials:
-
Mild steel coupons of known dimensions and surface area
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
Triazole-pyridine derivative inhibitor
-
Acetone
-
Deionized water
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Weigh the coupons accurately.
-
Prepare solutions of 1 M HCl with and without various concentrations of the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with deionized water and acetone, and dry them.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (g·m⁻²·h⁻¹) = (Weight Loss) / (Surface Area × Time)
-
IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Fabrication and Testing of a "Turn-On" Fluorescent Ni(II) Sensor
Materials:
-
Ethynylarene-bridged 2-(1,2,3-triazol-4-yl)pyridine sensor molecule
-
Aqueous buffer solution (e.g., HEPES)
-
Stock solutions of various metal ions (e.g., NiCl₂, CuCl₂, ZnCl₂, etc.)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO).
-
Prepare a series of test solutions by adding a small aliquot of the sensor stock solution to the aqueous buffer.
-
Record the fluorescence emission spectrum of the sensor solution.
-
Add increasing concentrations of the Ni(II) stock solution to the sensor solution and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity to determine the "turn-on" response.
-
To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration as Ni(II) and compare the fluorescence response.
Conclusion
This compound and its derivatives have proven to be exceptionally valuable building blocks in materials science. Their ability to form stable and diverse coordination complexes has led to the development of advanced materials with tunable luminescent properties, including white-light emitters. Furthermore, their inherent electronic and structural features make them highly effective corrosion inhibitors for industrially important metals like mild steel. The selective metal-binding capabilities of this scaffold are also being harnessed to create sensitive and selective fluorescent chemosensors. The continued exploration of this versatile molecule and its derivatives promises to yield even more innovative and functional materials for a wide range of applications in the future.
References
- 1. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]
- 4. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 5. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 6. researchgate.net [researchgate.net]
- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective ‘turn-on’ fluorescent chemosensors for Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synthetic Landscape of 2-(1H-1,2,4-Triazol-3-yl)pyridine Analogs: A Comprehensive Review for Drug Discovery
A deep dive into the synthetic methodologies, experimental protocols, and key data for the construction of 2-(1H-1,2,4-triazol-3-yl)pyridine analogs, a scaffold of significant interest in medicinal chemistry and materials science.
The this compound core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its unique electronic properties and ability to form stable complexes with metal ions have made it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1] This technical guide provides a comprehensive literature review of the synthetic strategies employed to construct analogs of this compound, with a focus on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of the available methodologies.
Key Synthetic Strategies
The synthesis of this compound and its derivatives generally involves the construction of the 1,2,4-triazole ring from a pyridine-containing precursor. Several key strategies have emerged from the literature, primarily centered around the cyclization of intermediates derived from pyridinecarboxylic acid derivatives or pyridine-2-carbonitrile.
One of the most common approaches involves the reaction of a pyridine-2-carbohydrazide with a one-carbon synthon, such as an isothiocyanate, followed by cyclization. This method allows for the introduction of various substituents on the triazole ring. For instance, a series of 1,2,4-triazolyl pyridines with potential antitubercular activity were synthesized from the corresponding 1,2,4-triazole-3-thione intermediates, which were in turn derived from a carbohydrazide.[2]
Another prevalent strategy is the reaction of pyridine-2-carbonitrile with hydrazine to form a hydrazide intermediate, which can then be cyclized with various reagents to afford the desired triazole. Variations of this approach include in situ generation of the triazole ring in the presence of metal catalysts.
Furthermore, multicomponent reactions have been explored for the efficient, one-pot synthesis of related structures, such as 2-triazolyl-imidazo[1,2-a]pyridines, highlighting the potential for combinatorial library synthesis.[3] While not directly yielding the target scaffold, these methods provide insights into the creative use of click chemistry and tandem reactions in accessing complex heterocyclic systems.
Experimental Protocols and Data
This section details the experimental procedures for key synthetic transformations leading to this compound analogs, accompanied by tables summarizing the reaction conditions and yields for easy comparison.
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole from Isonicotinic Acid
A facile method for the preparation of a dipyridyl-substituted 1,2,4-triazole has been reported starting from isonicotinic acid and hydrazine.[4] This approach, while leading to a 4-pyridyl substituted triazole, demonstrates a fundamental synthetic route.
Experimental Protocol:
-
A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) was heated in a 15 ml Teflon-lined reactor at 186°C for 48 hours.
-
The resulting liquid was diluted with water, and the pH was adjusted from 9 to 6 by the addition of HCl solution to precipitate the product.
-
The white precipitate, a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, was collected by filtration.
-
For the deamination of the 4-amino derivative, the mixture (2.38 g, ca. 10 mmol) was dissolved in aqueous HCl (6 M, 3 mL).
-
An aqueous solution of NaNO₂ (0.76 g, 11 mmol) was added slowly, and the mixture was stirred for 5-6 hours.
-
The pH was then adjusted from 4 to 6.5 with a 10% NaOH solution to precipitate the final product.
-
The crude product was recrystallized from ethanol to afford colorless needles of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[4]
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Isonicotinic acid | 80% Hydrazine | 186 | 48 | Mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | Not specified | [4] |
| Mixture from above | aq. HCl, aq. NaNO₂, aq. NaOH | Room Temperature | 5-6 | 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | Not specified | [4] |
Synthesis of 3-Thio-1,2,4-triazolyl Pyridines
A robust synthesis of 3-thio-1,2,4-triazole-containing pyridines has been developed for the discovery of novel antitubercular agents.[2] This multi-step synthesis starts from a pyridine carbohydrazide.
Experimental Protocol:
-
Formation of Thiosemicarbazide: A pyridine carbohydrazide is refluxed with a substituted isothiocyanate in ethanol for 4 hours to yield the corresponding 1,4-disubstituted thiosemicarbazide. This intermediate is typically used in the next step without further purification.
-
Intramolecular Cyclization: The thiosemicarbazide intermediate is treated with 10% aqueous NaOH at 60°C for 3-4 hours to induce intramolecular cyclization, forming the 1,2,4-triazole-3-thione.
-
Alkylation: The resulting 1,2,4-triazole-3-thione is then alkylated with various benzyl or alkyl halides in the presence of a base like K₂CO₃ in acetone/MeOH at room temperature overnight to yield the final 3-thio-1,2,4-triazolyl pyridine analogs.[2]
| Starting Material | Reagents | Conditions | Intermediate/Product | Overall Yield (%) | Reference |
| Pyridine carbohydrazide | Alkyl/Aryl isothiocyanate, 10% aq. NaOH | EtOH, reflux, 4 h; then 60 °C, 3 h | 1,2,4-Triazole-3-thione | 70-99 (over two steps) | [2] |
| 1,2,4-Triazole-3-thione | Aryl/Alkyl halide, K₂CO₃ | Acetone/MeOH, rt, overnight | 3-Thio-1,2,4-triazolyl pyridine | 43-87 | [2] |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic processes described, the following diagrams have been generated using the DOT language.
Caption: General synthetic routes to pyridyl-1,2,4-triazole analogs.
The diagram above outlines two of the key synthetic workflows discussed. The first pathway illustrates the synthesis of a dipyridyl triazole from isonicotinic acid, while the second pathway details the formation of 3-thio-1,2,4-triazolyl pyridines from a pyridine carbohydrazide.
Conclusion and Future Directions
The synthesis of this compound analogs is a well-established field with a variety of reliable synthetic methods. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. The methodologies presented in this review, particularly those involving the cyclization of pyridine-derived hydrazides and their derivatives, offer a versatile platform for the generation of diverse libraries of these valuable compounds.
Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, such as catalytic one-pot reactions and flow chemistry approaches. Furthermore, the exploration of novel starting materials and cyclization strategies will continue to expand the accessible chemical space of this compound analogs, paving the way for the discovery of new therapeutic agents and advanced materials. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this important class of heterocyclic compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.org [mdpi.org]
Methodological & Application
Multi-Step Synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine from Picolinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from commercially available picolinonitrile. The synthesis involves a two-step process: the formation of a picolinimidohydrazide intermediate, followed by cyclization to the desired 1,2,4-triazole ring system.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. The 1,2,4-triazole ring system is a well-known pharmacophore that contributes to a range of therapeutic activities. This document outlines a reliable and reproducible synthetic route from picolinonitrile, providing researchers with the necessary protocols to access this important scaffold for their drug discovery and development programs.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps as illustrated below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of Picolinimidohydrazide
This protocol describes the formation of the key intermediate, picolinimidohydrazide, from the reaction of picolinonitrile with hydrazine hydrate.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of picolinimidohydrazide.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Moles |
| Picolinonitrile | C₆H₄N₂ | 104.11 | - | 10.41 g | 0.10 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | ~64% (w/w) | 9.8 mL | ~0.20 |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinonitrile (10.41 g, 0.10 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the picolinonitrile is completely dissolved.
-
Slowly add hydrazine hydrate (~64%, 9.8 mL, ~0.20 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to afford the pure picolinimidohydrazide.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| Picolinimidohydrazide | White to off-white solid | 75-85 | 88-92 |
Note: The yield is an estimate based on similar reported reactions.
Step 2: Synthesis of this compound
This protocol details the cyclization of picolinimidohydrazide using dimethylformamide dimethyl acetal (DMF-DMA) to form the final product.
Reaction Scheme:
Figure 3: Cyclization of picolinimidohydrazide to form the triazole ring.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Picolinimidohydrazide | C₆H₇N₃ | 137.14 | 13.71 g | 0.10 |
| Dimethylformamide Dimethyl Acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 14.3 g (15.8 mL) | 0.12 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend picolinimidohydrazide (13.71 g, 0.10 mol) in toluene (150 mL).
-
Add dimethylformamide dimethyl acetal (14.3 g, 0.12 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain at this temperature for 4-6 hours. Monitor the reaction progress by TLC (eluent: 9:1 dichloromethane/methanol).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure this compound.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| This compound | White to pale yellow solid | 70-80 | 158-162 |
Note: The yield is an estimate based on similar reported reactions.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the multi-step synthesis.
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Picolinonitrile | Picolinimidohydrazide | Hydrazine Hydrate | Ethanol | Reflux | 6-8 | 75-85 |
| 2 | Picolinimidohydrazide | This compound | DMF-DMA | Toluene | Reflux | 4-6 | 70-80 |
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Dimethylformamide dimethyl acetal is flammable and an irritant. Handle with care in a fume hood and avoid contact with skin and eyes.
-
Picolinonitrile is toxic if swallowed or in contact with skin. Handle with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization Data
The structure and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Melting point analysis should also be performed to assess purity.
Conclusion
The protocols outlined in this document provide a clear and detailed pathway for the synthesis of this compound from picolinonitrile. This synthetic route is efficient and utilizes readily available reagents, making it a valuable procedure for researchers in the field of medicinal chemistry and drug discovery. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.
Click Chemistry Approach for the Synthesis of 2-(1H-1,2,4-triazol-3-yl)pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of triazole-pyridine derivatives, with a focus on the highly efficient click chemistry approach. While the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction specifically yields 1,2,3-triazole isomers, this guide will also address the synthesis of the structurally related and pharmaceutically important 1,2,4-triazole-pyridine derivatives.
Application Notes
The convergence of pyridine and triazole scaffolds through chemical synthesis has yielded a plethora of molecules with significant applications in medicinal chemistry and materials science. Pyridine rings are a common feature in many pharmaceuticals, and the triazole moiety, particularly when introduced via click chemistry, offers a stable, rigid linker with a high propensity for hydrogen bonding, which can enhance binding to biological targets.[1]
Key Applications:
-
Drug Discovery: 2-(1H-1,2,4-triazol-3-yl)pyridine derivatives have been investigated for a wide range of pharmacological activities. They are recognized for their potential as antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents.[2][3][4] The triazole ring can act as a key pharmacophore, interacting with various enzymes and receptors.
-
Antitubercular Agents: A series of compounds containing a 3-thio-1,2,4-triazole moiety linked to a pyridine ring has shown potent inhibitory activity against Mycobacterium tuberculosis (Mtb).[5] Some of these compounds exhibit low micromolar to nanomolar efficacy and are bactericidal against Mtb during macrophage infection.[5]
-
Neurotropic Activity: Hybrid compounds linking bicyclic pyridine derivatives to a 1,2,3-triazole unit via click chemistry have demonstrated significant anticonvulsant and psychotropic properties.[6]
-
Materials Science: The stable, complex-forming nature of the triazole ring makes these compounds useful in the synthesis of advanced polymers and coatings with enhanced durability.[7]
-
Coordination Chemistry: The nitrogen-rich triazole and pyridine rings are excellent ligands for metal ions, leading to applications in catalysis and the development of novel metal-organic frameworks.[7][8]
Synthesis Overview: 1,2,3-Triazoles vs. 1,2,4-Triazoles
The term "click chemistry" in this context primarily refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which is a highly reliable and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles .[1][9] The synthesis of 1,2,4-triazoles typically proceeds through different mechanistic pathways, such as the cyclization of thiosemicarbazides or other precursors, and is not generally considered a "click" reaction in the same vein as CuAAC.[9][10]
Below are detailed protocols for both the CuAAC synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridine derivatives and a common method for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Aryl-1H-1,2,3-triazol-4-yl)pyridine via CuAAC (Click Chemistry)
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole linked to a pyridine ring, a reaction noted for its high yields and tolerance of various functional groups.[11]
Reaction Scheme:
Caption: General workflow for the CuAAC synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridine derivatives.
Materials:
-
2-Ethynylpyridine
-
Substituted aryl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-ethynylpyridine (1.0 mmol) and the desired aryl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-aryl-1H-1,2,3-triazol-4-yl)pyridine.
Quantitative Data Summary (CuAAC Synthesis):
| Entry | Aryl Azide (R-N₃) | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 12 | 95 |
| 2 | 4-Methoxyphenyl azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 14 | 92 |
| 3 | 4-Chlorophenyl azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 12 | 96 |
| 4 | Benzyl azide | [CuI(PPh₃)]₄ / L₁ | H₂O/MeCN | 0.5 | 93 |
Note: Data is representative and compiled from typical CuAAC reactions.[12][13] Yields are for isolated products.
Protocol 2: Synthesis of 2-(5-mercapto-1H-1,2,4-triazol-3-yl)pyridine
This protocol outlines a common synthetic route to 1,2,4-triazole-pyridine derivatives, which involves the cyclization of a dithiocarbazate intermediate.[4]
Reaction Scheme:
Caption: Two-step synthesis of a this compound derivative.
Materials:
-
Nicotinohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrazine hydrate (80%)
-
Dilute hydrochloric acid
-
Deionized water
Procedure:
Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate
-
Dissolve potassium hydroxide (1.12 g, 0.02 mol) in 95% ethanol (40 mL).
-
Add nicotinohydrazide (2.74 g, 0.02 mol) to the solution and cool the mixture in an ice bath.
-
Add carbon disulfide (1.52 g, 0.02 mol) dropwise with constant stirring.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain potassium 3-pyridyl-dithiocarbazate.
Step 2: Synthesis of 2-(5-mercapto-1H-1,2,4-triazol-3-yl)pyridine
-
Suspend potassium 3-pyridyl-dithiocarbazate (2.29 g, 0.01 mol) in water (20 mL).
-
Add hydrazine hydrate (1.0 mL, 0.02 mol).
-
Reflux the mixture for 4 hours. A color change from yellow to green may be observed, with the evolution of hydrogen sulfide gas (perform in a well-ventilated fume hood).
-
Cool the reaction mixture and dilute with cold water (50 mL).
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-(5-mercapto-1H-1,2,4-triazol-3-yl)pyridine.
Quantitative Data Summary (1,2,4-Triazole Synthesis):
| Intermediate/Product | Starting Material | Reagents | Time (h) | Yield (%) |
| Potassium 3-pyridyl-dithiocarbazate | Nicotinohydrazide | KOH, CS₂, EtOH | 8 | ~85 |
| 2-(5-mercapto-1H-1,2,4-triazol-3-yl)pyridine | Potassium 3-pyridyl-dithiocarbazate | Hydrazine Hydrate | 4 | ~75 |
Note: Data is representative of typical synthesis procedures for this class of compounds.[4]
Signaling Pathways and Logical Relationships
The diverse biological activities of triazole-pyridine derivatives stem from their ability to interact with various biological targets. For instance, in their role as antitubercular agents, certain nitro-containing 1,2,4-triazolyl pyridines are activated by a specific coenzyme F420-dependent nitroreductase (Ddn).[5] This activation is crucial for their bactericidal effect.
Caption: Proposed mechanism of action for certain antitubercular this compound derivatives.
This diagram illustrates that the prodrug requires enzymatic activation to form a reactive species that ultimately leads to bacterial cell death. Understanding such pathways is critical for the rational design of new, more effective therapeutic agents and for predicting potential mechanisms of resistance.[5]
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
Application Notes: Synthesis and Utility of Metal Complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine
Introduction
The ligand 2-(1H-1,2,4-triazol-3-yl)pyridine, often abbreviated as Htzp or tzpy, is a versatile bidentate chelating agent that has garnered significant interest in coordination chemistry. It coordinates to metal ions through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring. This ligand is particularly notable for its ability to form stable complexes with a wide range of transition metals, including iron, cobalt, rhodium, and cadmium.[1] These complexes exhibit diverse properties and have potential applications in fields such as materials science as magnetic materials and in analytical chemistry for the detection of metal ions like Co(II) in wastewater.[1] Furthermore, iron(II) complexes with similar 3-(2-pyridyl)-1,2,4-triazole ligands are well-known for their spin-crossover (SCO) properties, making them candidates for molecular switches and data storage devices.[2][3]
Applications in Research and Development
-
Spin-Crossover (SCO) Materials: Iron(II) complexes with pyridyl-triazole ligands are extensively studied for their ability to switch between high-spin (HS) and low-spin (LS) states in response to external stimuli like temperature, pressure, or light.[2][3] This behavior is crucial for the development of molecular-level data storage and switching devices.
-
Catalysis: Transition metal complexes are widely used as catalysts. While specific catalytic applications for Htzp complexes are an area of ongoing research, related pyridine-triazole complexes have shown utility in various chemical transformations.
-
Analytical Sensors: The fluorescence quenching of the Htzp ligand upon coordination with Co(II) suggests its potential use in developing selective sensors for detecting metal ion pollutants in aqueous solutions.[1]
-
Antimicrobial and Anticancer Agents: Schiff base complexes derived from triazole and pyridine moieties have demonstrated promising antimicrobial and antitumor activities.[4] The coordination of these ligands to metal centers can enhance their biological efficacy, opening avenues for drug development.[5][6][7]
-
Luminescent Materials: Coordination polymers based on Htzp and transition metals like zinc or cadmium can exhibit tunable luminescence, with potential applications in white-light emitting devices.[8]
Experimental Protocols
General Synthesis of a Metal(II) Complex: [M(tzp)₂]·xH₂O
This protocol describes a general solution-based method for the synthesis of a neutral mononuclear complex with a divalent metal ion (e.g., Co(II), Cd(II)) and this compound, where the ligand acts in its deprotonated form (tzp⁻).[1]
Materials Required:
-
This compound (Htzp, C₇H₆N₄, MW: 146.15 g/mol )
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O, CdCl₂)
-
Ethanol (EtOH), Reagent Grade
-
Deionized or Milli-Q Water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware (round-bottom flask, beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Ligand Solution Preparation: Dissolve 2 molar equivalents of this compound (Htzp) in a suitable volume of an ethanol/water mixture (e.g., 50:50 v/v). Stir the solution at room temperature until the ligand is fully dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1 molar equivalent of the corresponding metal(II) chloride salt in deionized water.
-
Reaction: Slowly add the aqueous solution of the metal salt dropwise to the stirred ligand solution at room temperature. A precipitate is expected to form upon mixing.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 2-4 hours. The duration may vary depending on the specific metal used.
-
Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath may promote additional precipitation.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the precipitate several times with small portions of cold deionized water, followed by a wash with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum or in a desiccator over a suitable drying agent (e.g., silica gel) to a constant weight.
Characterization:
The resulting complex should be characterized using standard analytical techniques such as:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and triazole rings.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized complex.[1]
-
Powder X-Ray Diffraction (P-XRD): To assess the crystallinity and phase purity of the product.[1]
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of various metal complexes with this compound (Htzp) and related ligands.
| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| CoCl₂·6H₂O | 2:1 | H₂O–EtOH | Reflux | [Co(tzp)₂]·1.5H₂O | N/A | [1] |
| CdCl₂ | 2:1 | H₂O–EtOH | Reflux | [Cd(tzp)₂] | N/A | [1] |
| RhCl₃ | 3:1 | H₂O–EtOH | Reflux | [Rh(tzp)₃]·H₂O | N/A | [1] |
| FeCl₂·4H₂O | 2:1 | Methanol/Pyridine | Stir at RT | Fe[C₅H₅N]₂[N(CN)₂]₂ | N/A | [9] |
| CoCl₂·6H₂O | 1:1 | Alcohol-Aqueous | Stir at RT | [Co(maleate)(py)(H₂O)] | N/A | [10] |
N/A: Not available in the cited source.
Visualized Workflows and Relationships
// Node Definitions Reagents [label="1. Weigh Reagents\n- Ligand (Htzp)\n- Metal Salt (e.g., CoCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="2. Prepare Solutions\n- Ligand in EtOH/H₂O\n- Metal Salt in H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="3. Mix Solutions\n(Dropwise Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="4. Reaction\n(Reflux, 2-4h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="5. Cool & Precipitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="6. Isolate Product\n(Vacuum Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="7. Wash Product\n(H₂O, EtOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="8. Dry Product\n(Vacuum / Desiccator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="9. Characterization\n(FT-IR, CHN, XRD, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Dissolve; Dissolve -> Mix; Mix -> React; React -> Cool; Cool -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> Characterize; } caption { label = "Figure 1. General experimental workflow for the synthesis of metal complexes."; fontsize = 10; fontname = "Arial"; }
// Edges {Ligand, Metal} -> Complex [lhead=cluster_synthesis, color="#5F6368"]; Complex -> {SCO, Luminescence, Bioactivity} [color="#5F6368"]; SCO -> DataStorage [color="#EA4335"]; Luminescence -> Lighting [color="#EA4335"]; Bioactivity -> DrugDev [color="#EA4335"]; } caption { label = "Figure 2. Relationship between ligand, synthesis, properties, and applications."; fontsize = 10; fontname = "Arial"; }
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise Spin Transitions of Spin-Crossover Complexes Based in 3-(2-Pyridyl)-1,2,4-triazole Ligands Associated with Symmetry Change in Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]
- 6. Cobalt(ii) terpyridine complexes: synthesis, characterization, antiproliferative activity and molecular docking with proteins and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(1H-1,2,4-Triazol-3-YL)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,4-Triazol-3-YL)pyridine and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[1] This property makes them promising candidates for the development of novel catalysts for a range of organic transformations. While the catalytic applications of the isomeric 2-(1H-1,2,3-triazol-yl)pyridine ligands have been more extensively explored, particularly in cross-coupling and reduction reactions, research into the 1,2,4-triazolyl isomer is an emerging field with significant potential.
This document provides an overview of the current state of research on the use of this compound and its closely related analogues as ligands in catalytic reactions, with a focus on providing detailed experimental protocols and quantitative data where available.
I. Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes is the foundational step for their use in catalysis. Complexes of this compound (Htzp) with Cobalt(II), Cadmium(II), and Rhodium(III) have been synthesized and characterized.[1][2] These neutral mononuclear complexes are typically prepared by reacting the ligand with the corresponding metal chloride in a water-ethanol solution.[1]
General Synthesis Protocol for [M(tzp)n] Complexes [1]
A general procedure for the synthesis of metal complexes with this compound (Htzp) involves the reaction of the ligand with the corresponding metal salt in a suitable solvent system.
-
Materials:
-
This compound (Htzp)
-
CoCl₂·6H₂O, CdCl₂, or RhCl₃·xH₂O
-
Ethanol (absolute)
-
Milli-Q water
-
-
Procedure:
-
Dissolve the metal chloride salt in a minimal amount of Milli-Q water.
-
Dissolve the Htzp ligand in absolute ethanol. The molar ratio of metal to ligand is typically 1:2 for Co(II) and Cd(II), and 1:3 for Rh(III).[1]
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for a specified period, during which the complex precipitates.
-
The resulting crystalline solid is collected by filtration, washed with the solvent mixture, and dried.
-
-
Characterization: The resulting complexes can be characterized by various techniques, including FT-IR spectroscopy, mass spectrometry, thermal analysis, and UV-Vis spectroscopy to confirm their structure and properties.[1]
II. Catalytic Applications
While extensive catalytic data for this compound is still emerging, a notable application has been demonstrated for a closely related cobalt(II) complex in photocatalysis.
A. Photocatalytic Degradation of Organic Dyes
A cobalt(II) complex incorporating a functionalized 1,2,4-triazole-pyridine ligand, [Co(tpa)₂(H₂O)₄]·2H₂O (where Htpa = 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid), has shown significant activity in the photocatalytic degradation of methyl orange (MO) under UV irradiation.[3]
Experimental Protocol: Photocatalytic Degradation of Methyl Orange [3]
This protocol details the procedure for evaluating the photocatalytic activity of the Co(II)-triazole complex.
-
Materials:
-
[Co(tpa)₂(H₂O)₄]·2H₂O catalyst
-
Methyl orange (MO)
-
Deionized water
-
UV light source (e.g., high-pressure mercury lamp)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of methyl orange in deionized water (e.g., 10 mg/L).
-
Disperse a specific amount of the [Co(tpa)₂(H₂O)₄]·2H₂O catalyst in the MO solution (e.g., 20 mg of catalyst in 50 mL of 10 mg/L MO solution).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV light source under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the characteristic wavelength of MO (e.g., 464 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t.
-
Quantitative Data: Photocatalytic Degradation of Methyl Orange [3]
The photocatalytic degradation of methyl orange using the [Co(tpa)₂(H₂O)₄]·2H₂O complex follows first-order reaction kinetics.[3]
| Parameter | Value | Reference |
| Catalyst | [Co(tpa)₂(H₂O)₄]·2H₂O | [3] |
| Substrate | Methyl Orange (MO) | [3] |
| Apparent Rate Constant (k) | 2.54 × 10⁻² min⁻¹ | [3] |
| Half-life (t₁/₂) | 27.3 min | [3] |
| Correlation Coefficient (R²) | 0.9985 | [3] |
Experimental Workflow for Photocatalysis
Caption: Workflow for the photocatalytic degradation of methyl orange.
III. Potential Catalytic Applications: Insights from Isomeric Ligands
The catalytic activity of metal complexes with the isomeric 2-(1H-1,2,3-triazol-yl)pyridine ligands provides valuable insights into the potential applications of their 1,2,4-triazolyl counterparts.
A. Suzuki-Miyaura Cross-Coupling Reactions
Palladium(II) complexes of bis(1,2,3-triazolyl-pyridine) ligands have demonstrated high efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions.[4] These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The high reactivity is attributed to the electronic and steric properties of the triazolyl-pyridine ligand.[4] Given the similar coordination environment, it is plausible that palladium complexes of this compound could also exhibit catalytic activity in such transformations.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Carbon Dioxide Reduction
Rhenium complexes based on 2-pyridyl-1,2,3-triazole ligands have been identified as a new class of catalysts for the electrochemical and photochemical reduction of carbon dioxide.[5] This is a critical area of research for addressing climate change and for the synthesis of valuable chemical feedstocks. The electronic properties of the pyridyl-triazole ligand play a crucial role in the catalytic activity.[5] This suggests that rhenium or other transition metal complexes of this compound could also be investigated for their potential in CO₂ reduction catalysis.
IV. Conclusion and Future Outlook
The use of this compound as a ligand in catalysis is a promising but still developing area of research. The successful synthesis of its complexes with various transition metals and the demonstrated photocatalytic activity of a related Co(II) complex highlight the potential of this ligand system. Future research should focus on:
-
Exploring a wider range of catalytic reactions: Including cross-coupling, oxidation, hydrogenation, and polymerization reactions.
-
Synthesizing and testing a broader array of metal complexes: Incorporating different transition metals to tune the catalytic activity.
-
Detailed mechanistic studies: To understand the role of the ligand in the catalytic cycle and to design more efficient catalysts.
-
Quantitative structure-activity relationship (QSAR) studies: To correlate the electronic and steric properties of the ligand with catalytic performance.
The detailed protocols and data presented in these application notes provide a solid foundation for researchers to further explore the catalytic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Diaquabis[5-(pyrazin-2-yl-κN 1)-3-(pyridin-3-yl)-1,2,4-triazolido-κN 1]cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Antifungal Agents from 2-(1H-1,2,4-Triazol-3-YL)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant challenge to global health. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, ultimately inhibiting fungal growth.[1][2]
The incorporation of a pyridine ring into the triazole structure has been explored as a strategy to develop novel antifungal agents with potentially improved efficacy and a different spectrum of activity.[3] 2-(1H-1,2,4-Triazol-3-YL)pyridine and its derivatives serve as versatile building blocks for the synthesis of such compounds.[4] This document provides detailed application notes and experimental protocols for the synthesis and in vitro antifungal evaluation of derivatives prepared from a key intermediate, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of representative 1,2,4-triazole-pyridine derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1a | Candida albicans | 8 | Fluconazole | 4 |
| Trichophyton rubrum | 4 | Fluconazole | 8 | |
| 1b | Candida albicans | 4 | Fluconazole | 4 |
| Trichophyton rubrum | 2 | Fluconazole | 8 | |
| 1c | Candida albicans | >64 | Fluconazole | 4 |
| Trichophyton rubrum | 32 | Fluconazole | 8 | |
| 2a | Stemphylium lycopersici | 71.43% inhibition at 500 ppm | - | - |
| Fusarium oxysporum | 55.32% inhibition at 500 ppm | - | - | |
| 2b | Stemphylium lycopersici | 85.12% inhibition at 500 ppm | - | - |
| Fusarium oxysporum | 62.15% inhibition at 500 ppm | - | - |
Note: Data for compounds 1a, 1b, and 1c are adapted from a study on 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives, which are structurally related to the topic of interest. Data for compounds 2a and 2b represent the percentage of inhibition at a fixed concentration.
Experimental Protocols
Synthesis of Antifungal Agents from a 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Intermediate
This protocol describes a two-step synthesis to obtain the key intermediate, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, followed by an S-alkylation to yield a potential antifungal agent.
Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate
-
To a stirred solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), add nicotinic acid hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of potassium 3-pyridyl-dithiocarbazate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 4-6 hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
Step 3: Synthesis of 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine (A representative antifungal agent)
-
To a solution of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (50 mL), add sodium hydroxide (0.01 mol).
-
Stir the mixture until a clear solution is obtained.
-
Add benzyl chloride (0.01 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.
Broth Microdilution Assay:
-
Prepare a stock solution of the test compound and a reference antifungal (e.g., fluconazole) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the reference drug in RPMI-1640 medium to obtain a range of concentrations. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (fungal growth).
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Polymers Incorporating 2-(1H-1,2,4-Triazol-3-YL)pyridine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of polymers incorporating 2-(1H-1,2,4-triazol-3-yl)pyridine (TP) for drug delivery systems. The unique properties of the TP moiety, including its ability to form stable complexes with metal ions and its potential for pH-responsive behavior, make it a promising candidate for the design of advanced drug carriers.[1] This document details synthetic strategies, experimental protocols, and potential applications, with a focus on targeted and controlled drug release.
Introduction to this compound in Polymer Chemistry
The this compound moiety is a versatile building block in the synthesis of functional polymers for biomedical applications.[1] Its triazole ring offers sites for hydrogen bonding and coordination with metal ions, while the pyridine group can impart pH-sensitivity, allowing for the development of "smart" drug delivery systems that release their payload in specific microenvironments, such as the acidic milieu of tumors or endosomes. The incorporation of TP into polymer backbones can be achieved through the polymerization of TP-containing monomers or by grafting the TP moiety onto existing polymers.
Synthesis of TP-Functionalized Polymers
Two primary strategies for the synthesis of polymers incorporating this compound are presented:
-
Strategy A: Polymerization of a Vinyl-Functionalized TP Monomer. This approach involves the synthesis of a polymerizable TP derivative, followed by a controlled radical polymerization technique.
-
Strategy B: Post-Polymerization Modification (Grafting). This method utilizes a pre-synthesized polymer with reactive side groups that can be subsequently functionalized with a TP derivative.
Experimental Protocol 1: Synthesis of Poly(this compound Methacrylate) via RAFT Polymerization
This protocol describes the synthesis of a well-defined polymer with TP moieties in the side chains.
Materials:
-
This compound (TP)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Azobisisobutyronitrile (AIBN)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Basic alumina
Procedure:
Part A: Synthesis of this compound Methacrylate (TPMA) Monomer
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methacryloyl chloride (1.1 eq) dropwise to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina to yield the TPMA monomer.
Part B: RAFT Polymerization of TPMA
-
In a Schlenk flask, dissolve TPMA (100 eq), CPADB (1.0 eq), and AIBN (0.2 eq) in anhydrous 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the monomer and polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Experimental Protocol 2: Grafting of this compound onto a Poly(acrylic acid) Backbone
This protocol outlines the functionalization of a commercially available polymer with TP.
Materials:
-
Poly(acrylic acid) (PAA)
-
This compound (TP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve PAA (1.0 eq based on repeating unit) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Purify the polymer solution by dialysis against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the PAA-g-TP polymer.
Characterization:
-
FTIR Spectroscopy: To confirm the successful grafting of TP onto the PAA backbone by observing the appearance of characteristic peaks for the triazole and pyridine rings.
-
¹H NMR Spectroscopy: To quantify the degree of grafting.
Application in Drug Delivery: Nanoparticle Formulation and Drug Release
Polymers incorporating TP can be formulated into nanoparticles (NPs) for drug delivery. The pyridine moiety allows for pH-triggered drug release, which is advantageous for targeting acidic tumor microenvironments or for endosomal escape after cellular uptake.
Experimental Protocol 3: Formulation of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a nanoprecipitation method.
Materials:
-
TP-functionalized polymer (e.g., P(TPMA) or PAA-g-TP)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., DMF, DMSO)
-
Deionized water
Procedure:
-
Dissolve the TP-functionalized polymer and the hydrophobic drug in a water-miscible organic solvent.
-
Add the polymer-drug solution dropwise to deionized water under vigorous stirring.
-
Continue stirring for 4-6 hours to allow for nanoparticle formation and solvent evaporation.
-
Remove any non-encapsulated drug by centrifugation or dialysis.
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
Experimental Protocol 4: In Vitro Drug Release Study
This protocol details the investigation of pH-triggered drug release from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).
-
Place the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS at either pH 7.4 or pH 5.5, maintained at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release percentage over time.
Quantitative Data Summary
The following tables summarize representative quantitative data for TP-functionalized polymers based on findings from analogous systems in the literature.
Table 1: Polymer Characterization
| Polymer | Synthesis Method | Mn ( g/mol ) | PDI | Reference |
| P(TPMA) | RAFT Polymerization | 15,000 | 1.15 | Hypothetical |
| PAA-g-TP | Grafting | 25,000 | 1.30 | Hypothetical |
Table 2: Nanoparticle Properties and Drug Loading
| Polymer | Drug | NP Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| P(TPMA) | Doxorubicin | 120 | +15.2 | 8.5 | 75 |
| PAA-g-TP | Paclitaxel | 150 | -20.5 | 6.2 | 68 |
Note: The data presented in these tables are representative and will vary depending on the specific polymer synthesis conditions, drug, and nanoparticle formulation method.
Visualizations
Diagram 1: Synthesis of P(TPMA) via RAFT Polymerization
Caption: Workflow for the synthesis of Poly(TPMA) via RAFT polymerization.
Diagram 2: pH-Triggered Drug Release from TP-Polymer Nanoparticles
Caption: Mechanism of pH-responsive drug release from TP-polymer nanoparticles.
Diagram 3: Hypothesized Cellular Uptake and Intracellular Drug Release
Caption: Hypothesized pathway for cellular uptake and endosomal drug release.
Biocompatibility and Cytotoxicity
Preliminary assessment of the biocompatibility of polymers incorporating TP is crucial for their application in drug delivery. In vitro cytotoxicity assays, such as the MTT assay, should be performed on relevant cell lines. It is anticipated that the polymer backbone will play a significant role in the overall biocompatibility. For instance, grafting TP onto a biocompatible polymer like poly(acrylic acid) may result in a material with low intrinsic toxicity.
Experimental Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
TP-functionalized polymer
-
Relevant cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the TP-functionalized polymer in cell culture medium.
-
Replace the medium in the wells with the polymer solutions of varying concentrations. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubate the cells for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Conclusion
Polymers incorporating this compound represent a promising platform for the development of advanced drug delivery systems. Their synthesis can be tailored to achieve desired molecular weights and functionalities. The inherent pH-sensitivity of the pyridine moiety enables the design of smart nanoparticles that can trigger drug release in response to specific physiological cues. Further research should focus on optimizing polymer structures, conducting comprehensive in vivo studies, and exploring the full potential of these materials in targeted cancer therapy and other biomedical applications.
References
Application Note: Purification of 2-(1H-1,2,4-Triazol-3-YL)pyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-(1H-1,2,4-Triazol-3-YL)pyridine via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application in pharmaceutical synthesis, agrochemical development, and materials science.[1] The protocol outlines a systematic approach to solvent selection and the recrystallization process to ensure high yield and purity of the final product.
Introduction
This compound is a versatile heterocyclic compound featuring both a pyridine and a triazole ring.[1] This structure imparts unique chemical properties, making it a valuable building block in the synthesis of biologically active molecules.[1] The purity of this compound is paramount for its intended applications, as impurities can lead to undesirable side effects in drug candidates or altered properties in materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 157-162 °C / 160-164 °C | [1] |
| Purity (typical) | ≥97% |
Solvent Selection and Solubility
The choice of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Due to the polar nature of the pyridine and triazole moieties, polar solvents are generally good candidates. A preliminary solvent screening is recommended to identify the optimal solvent or solvent system.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. An ideal solvent should show low solubility.
-
If the compound does not dissolve at room temperature, heat the test tube gently in a water bath and observe the solubility. The compound should fully dissolve at the boiling point of the solvent.
-
Allow the hot solution to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystalline precipitate.
Table 2: Suggested Solvents for Screening
| Solvent | Rationale | Boiling Point (°C) |
| Water | Highly polar, suitable for polar compounds. | 100 |
| Ethanol | Polar protic solvent, often effective for nitrogen heterocycles. | 78 |
| Methanol | Similar to ethanol, but with higher polarity. | 65 |
| Isopropanol | Less polar than ethanol, may offer different solubility profile. | 82 |
| Acetonitrile | Polar aprotic solvent. | 82 |
| Ethyl Acetate | Medium polarity solvent. | 77 |
| Ethanol/Water | Mixed solvent system to fine-tune polarity and solubility. | Variable |
Based on the principles of "like dissolves like" and the polar nature of the target compound, an ethanol/water mixture is often a suitable choice for the recrystallization of polar nitrogen-containing heterocycles.[2]
Experimental Protocol: Recrystallization of this compound
This protocol describes a standard cooling recrystallization procedure. It is recommended to perform a small-scale trial first to optimize solvent volumes and recovery.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.
-
-
Addition of Anti-Solvent (for mixed solvent systems):
-
If using a mixed solvent system like ethanol/water, heat the solution to boiling.
-
Add the anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly turbid, indicating the saturation point.
-
Add a few drops of the primary solvent (ethanol) until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.
-
Data Presentation
The effectiveness of the purification should be assessed by comparing the purity and yield of the material before and after recrystallization.
Table 3: Purity and Yield Data
| Sample | Initial Weight (g) | Final Weight (g) | Yield (%) | Purity (before) | Purity (after) | Method of Purity Analysis |
| Example 1 | 5.00 | 4.25 | 85.0 | 95.2% | 99.8% | HPLC |
| Example 2 | 10.0 | 8.30 | 83.0 | 96.1% | 99.7% | HPLC |
Note: The data presented in this table is illustrative. Actual results will vary depending on the initial purity of the crude material and the specific conditions of the recrystallization.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
References
Application Notes and Protocols for the Purification of 2-(1H-1,2,4-Triazol-3-YL)pyridine Complexes via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-(1H-1,2,4-Triazol-3-YL)pyridine and its metal complexes using column chromatography. The methodologies outlined are designed to ensure high purity and yield, critical for subsequent applications in research and drug development.
Introduction
This compound is a versatile heterocyclic ligand capable of forming stable complexes with a variety of transition metals. These complexes are of significant interest in medicinal chemistry and materials science. Effective purification of these complexes is paramount to accurately assess their biological activity and physicochemical properties. Column chromatography is a widely employed technique for this purpose, offering excellent separation of the desired complex from unreacted starting materials and reaction byproducts.
General Purification Strategy
The primary method for the purification of this compound complexes is normal-phase column chromatography using silica gel as the stationary phase. The choice of mobile phase is critical and is typically a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target complex.
Experimental Protocols
Protocol 1: General Column Chromatography Purification of this compound Metal Complexes
This protocol provides a general procedure for the purification of metal complexes of this compound, such as those containing Co(II), Fe(II), or Cu(II).
Materials:
-
Crude metal complex
-
Silica gel (230-400 mesh)
-
Hexane (or cyclohexane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude complex in a minimal amount of a suitable solvent (e.g., DCM or the initial eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane:ethyl acetate mixture of 9:1).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
For more polar complexes, a small percentage of methanol can be added to the mobile phase in the later stages of elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid complex.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
-
Data Presentation
The following table summarizes typical results that can be expected when purifying various this compound metal complexes using the protocol described above. Note that the optimal conditions and results may vary depending on the specific reaction conditions and the nature of the impurities.
| Metal Complex | Stationary Phase | Mobile Phase Gradient (Hexane:Ethyl Acetate) | Typical Yield (%) | Purity (%) |
| Co(II) Complex | Silica Gel | 10:1 to 1:1 | 65-80 | >95 |
| Fe(II) Complex | Silica Gel | 9:1 to 2:1 | 60-75 | >95 |
| Cu(II) Complex | Silica Gel | 15:1 to 3:1 | 70-85 | >97 |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the purification and analysis process.
Caption: General workflow for the purification of this compound complexes.
Caption: Decision tree for purification strategy of pyridine-triazole complexes.
Application of 2-(1H-1,2,4-Triazol-3-YL)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-(1H-1,2,4-Triazol-3-YL)pyridine is a versatile heterocyclic building block of significant interest in the field of agrochemical synthesis. Its unique chemical structure, featuring both a pyridine and a 1,2,4-triazole ring, imparts a range of desirable properties to the resulting molecules, leading to the development of potent fungicides, herbicides, and insecticides. The triazole moiety is a well-established pharmacophore in many successful agrochemicals, while the pyridine ring can be readily functionalized to fine-tune the biological activity, selectivity, and physicochemical properties of the final product.
Fungicidal Applications: The most prominent application of this scaffold is in the development of fungicides. Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of membrane integrity and ultimately fungal cell death. The incorporation of the this compound moiety has led to the discovery of novel fungicides with broad-spectrum activity against various plant pathogens.
Herbicidal Applications: Derivatives of this compound have also shown promise as herbicides. For instance, triazolopyrimidine herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of plant cell growth and eventual death of the weed. The pyridine-triazole scaffold can be elaborated to create potent and selective ALS inhibitors.
Insecticidal Applications: Furthermore, the this compound core has been incorporated into novel insecticides. Some of these compounds exhibit a mode of action similar to neonicotinoid insecticides, which are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This interaction leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The structural versatility of the pyridine-triazole core allows for the design of new insecticides with improved efficacy and safety profiles.
Quantitative Data
The following tables summarize the biological activity of various agrochemical compounds derived from the this compound scaffold.
Table 1: Fungicidal Activity of this compound Derivatives
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | [1] |
| Phytophthora infestans | 0.46 | [1] | |
| Rhizoctonia solani | 0.27 | [1] | |
| Botrytis cinerea | 11.39 | [1] | |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | [1] |
| Difenoconazole (Commercial Fungicide) | Sclerotinia sclerotiorum | 0.15 | [1] |
Table 2: Herbicidal Activity of Triazolopyrimidine Derivatives
| Compound ID | Target Weed | Inhibition (%) at 37.5 g ai/ha | Reference |
| 5-15 | Descurainia sophia (Wild Type) | >80 | [2] |
| Descurainia sophia (P197L Mutant) | >80 | [2] | |
| 5-20 | Descurainia sophia (Wild Type) | "Good" | [2] |
| Descurainia sophia (P197L Mutant) | "Good" | [2] | |
| Tribenuron-methyl (Commercial Herbicide) | Descurainia sophia (Wild Type) | >80 | [2] |
Table 3: Insecticidal Activity of 1,2,4-Triazole-Pyridine Derivatives
| Compound ID | Target Insect | Activity | Concentration (mg/L) | Reference |
| 4-1 (R1=chloropyridine, R2=H) | Nilaparvata lugens | 93.5% mortality | 100 | [3] |
| 136d | Aphis rumicis | 45% mortality | 500 | [3] |
| 136e | Aphis rumicis | 38% mortality | 500 | [3] |
| 136g | Aphis rumicis | 30% mortality | 500 | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound for Fungicide/Insecticide Synthesis
This protocol is adapted from a general method for the N-alkylation of 1,2,4-triazoles and is a common strategy for elaborating the core structure.
Materials:
-
This compound
-
Alkyl halide (e.g., substituted benzyl bromide or a functionalized alkyl chloride)
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add the base (K₂CO₃, 1.5 eq or DBU, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the corresponding alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 2: Synthesis of a Triazolopyrimidine Herbicide Precursor
This protocol outlines a key step in the synthesis of triazolopyrimidine herbicides, which involves the cyclization to form the fused ring system.
Materials:
-
A 2-hydrazinopyridine derivative
-
An appropriate orthoester (e.g., triethyl orthoformate)
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol
Procedure:
-
A mixture of the 2-hydrazinopyridine derivative (1.0 eq) and the orthoester (1.2 eq) in ethanol is treated with a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated at reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the triazolopyrimidine core structure.
Signaling Pathways and Mechanisms of Action
Fungicidal Mode of Action: Inhibition of Ergosterol Biosynthesis
Herbicidal Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Insecticidal Mode of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChR)
References
Application Notes & Protocols for White-Light Emitting Materials Based on 2-(1H-1,2,4-Triazol-3-YL)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of white-light emitting materials utilizing 2-(1H-1,2,4-Triazol-3-YL)pyridine (Hpt) complexes. The methodology is based on the synthesis of a blue-emitting zinc-based coordination polymer, which is subsequently doped with europium (Eu³⁺) and terbium (Tb³⁺) ions to achieve white-light emission through the RGB (Red-Green-Blue) color model.
I. Introduction
Coordination polymers have garnered significant interest for their applications in luminescence, sensing, and catalysis. The use of N-heterocyclic ligands, such as this compound, in the construction of these polymers offers a versatile platform for creating materials with tailored photophysical properties. One of the notable applications is the development of single-component white-light emitting materials, which are crucial for advancements in solid-state lighting and display technologies.
This application note details the synthesis of a one-dimensional coordination polymer, ¹∞[Zn(pt)₂], derived from the deprotonated form of Hpt. This polymer intrinsically exhibits blue luminescence. By incorporating red-emitting Eu³⁺ and green-emitting Tb³⁺ ions into the polymer matrix, it is possible to generate high-quality white light. The process relies on the energy transfer from the blue-emitting host to the lanthanide ion guests, combining the three primary colors to produce white light.[1][2]
II. Experimental Protocols
The following protocols describe the synthesis of the this compound ligand, the ¹∞[Zn(pt)₂] coordination polymer, and the final white-light emitting material.
A. Synthesis of this compound (Hpt)
A synthetic route to this compound and its derivatives can be achieved via a Pinner reaction strategy, starting from α-substituted ethyl cyanoacetates. These are converted to carboxyimidate salts, which then react with formylhydrazide to yield the desired triazolylacetates.[3] Another common approach involves the reaction of 2-cyanopyridine with hydrazine hydrate to form an amidrazone, followed by cyclization with an appropriate reagent. General synthesis methods for 1,2,4-triazole derivatives are also well-documented.[4][5]
B. Synthesis of the Blue-Emitting Coordination Polymer ¹∞[Zn(pt)₂]
This protocol outlines the synthesis of the homoleptic one-dimensional coordination polymer of zinc with the deprotonated 2-(1H-1,2,4-Triazol-3-YL)pyridinate (pt) ligand.
Materials:
-
Zinc(II) salt (e.g., Zinc acetate, Zinc chloride)
-
This compound (Hpt)
-
Suitable solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Base (e.g., Triethylamine, Sodium hydroxide solution)
Procedure:
-
Dissolve this compound (Hpt) in the chosen solvent in a reaction vessel.
-
Add a stoichiometric amount of a base to deprotonate the triazole ring of the Hpt ligand.
-
In a separate vessel, dissolve the Zinc(II) salt in the same solvent.
-
Slowly add the Zinc(II) salt solution to the deprotonated ligand solution with constant stirring.
-
The reaction mixture is then sealed in a Teflon-lined autoclave and heated under solvothermal conditions (specific temperature and time will depend on the chosen solvent and precursors, but typically ranges from 80 to 150 °C for 24 to 72 hours).
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration, wash with the solvent, and dry under vacuum.
C. Synthesis of White-Light Emitting Material via Lanthanide Doping
This protocol describes the post-synthetic doping of the ¹∞[Zn(pt)₂] coordination polymer with Eu³⁺ and Tb³⁺ ions to generate white-light emission.
Materials:
-
¹∞[Zn(pt)₂] coordination polymer
-
Europium(III) salt (e.g., Eu(NO₃)₃·6H₂O)
-
Terbium(III) salt (e.g., Tb(NO₃)₃·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
Procedure:
-
Prepare separate solutions of the Europium(III) and Terbium(III) salts in the chosen solvent. The concentration of these solutions will determine the doping ratio.
-
Immerse the crystalline ¹∞[Zn(pt)₂] material in the lanthanide salt solution. A mixed solution of Eu³⁺ and Tb³⁺ can be used for simultaneous doping.
-
Allow the impregnation process to proceed for a specific duration (e.g., several days) at room temperature or with gentle heating to facilitate the diffusion of the lanthanide ions into the coordination polymer framework.
-
After the doping period, remove the crystals from the solution, wash them thoroughly with fresh solvent to remove any surface-adsorbed lanthanide ions, and dry them under vacuum.
III. Data Presentation
The photophysical properties of the synthesized materials are summarized in the table below. The data is based on the characterization of the ¹∞[Zn(pt)₂] coordination polymer before and after doping with Eu³⁺ and Tb³⁺ ions.
| Material | Excitation Wavelength (nm) | Emission Peaks (nm) | CIE Chromaticity Coordinates (x, y) | Emitted Color |
| ¹∞[Zn(pt)₂] (Host) | ~350 | ~440 | (0.15, 0.09) | Blue |
| ¹∞[Zn(pt)₂]:Eu³⁺, Tb³⁺ (Doped) | ~365 | ~440 (Zn-CP), ~490, 545 (Tb³⁺), ~592, 615 (Eu³⁺) | (0.32, 0.33) | White |
Note: The exact emission peaks for Eu³⁺ and Tb³⁺ correspond to their characteristic electronic transitions.
IV. Visualizations
A. Experimental Workflow```dot
Caption: RGB mechanism for generating white light.
References
- 1. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(1H-1,2,4-Triazol-3-YL)pyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from 2-cyanopyridine and formhydrazide.
Question: Why is the yield of my this compound synthesis low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, suboptimal reaction conditions, or degradation of reactants and products.
-
Incomplete Cyclization: The key step in forming the triazole ring is an intramolecular cyclization. This process can be sensitive to reaction temperature and time. Insufficient heating or short reaction times may lead to incomplete conversion. For related triazole syntheses, increasing the reaction temperature to 150°C has been shown to significantly improve yields.
-
Reaction Time: Doubling the reaction time has been noted to increase conversion in similar cyclization reactions.
-
Interfering Functional Groups: Certain functional groups on the starting materials can interfere with the cyclization process. For instance, terminal acetylene groups have been observed to hinder the formation of the 1,2,4-triazole-3-thione ring in related syntheses.[1]
-
Catalyst: The presence and type of catalyst can be crucial. In some Ullmann-type cyclizations for related heterocyclic systems, a copper catalyst was found to be essential.
Question: How can I minimize the formation of byproducts?
Answer:
Byproduct formation is a common issue that can complicate purification and reduce the overall yield.
-
Side Reactions of 2-Cyanopyridine: 2-Cyanopyridine can undergo side reactions, especially in the presence of strong nucleophiles or under harsh conditions. The nitrile group can be hydrolyzed to an amide or carboxylic acid if water is present in the reaction mixture, particularly at high temperatures.
-
Dimerization: In some cases, starting materials or intermediates can dimerize, leading to unwanted byproducts.
-
Control of Reaction Conditions: Careful control of reaction temperature and the exclusion of water and atmospheric moisture can help minimize byproduct formation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Question: What are the best practices for purifying this compound?
Answer:
Effective purification is critical to obtaining a high-purity product.
-
Column Chromatography: This is a common method for purifying the product. Silica gel is a typical stationary phase, and a mixture of ethyl acetate and hexanes can be used as the mobile phase.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: Since the triazole and pyridine rings have basic nitrogen atoms, acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate the product, which can then be extracted with an organic solvent.
-
Removal of Unreacted 2-Cyanopyridine: Unreacted 2-cyanopyridine can sometimes be challenging to remove. A carefully chosen solvent system for column chromatography is often the most effective method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the reaction of 2-cyanopyridine with formhydrazide. This is a direct approach to forming the triazole ring attached to the pyridine scaffold.
Q2: What are the typical reaction conditions for the synthesis from 2-cyanopyridine and formhydrazide?
A2: While specific optimal conditions can vary, a general starting point is to heat a mixture of 2-cyanopyridine and formhydrazide in a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 120°C to 160°C. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Q3: Are there alternative synthetic methods?
A3: Yes, other methods exist for synthesizing 1,2,4-triazole rings, which can be adapted for this specific molecule. These include the cyclization of N-acylamidrazones or the reaction of imidates with hydrazines.[2] Another approach involves the formation of a 1,2,4-triazole-3-thione from a thiosemicarbazide intermediate, followed by desulfurization.[1]
Q4: How does the purity of starting materials affect the reaction?
A4: The purity of 2-cyanopyridine and formhydrazide is crucial. Impurities can lead to side reactions and the formation of colored byproducts, which can complicate purification. It is advisable to use high-purity starting materials.
Q5: Can I use microwave irradiation to improve the reaction?
A5: Microwave-assisted synthesis can be a valuable tool for accelerating the reaction and potentially improving yields. For related triazole syntheses, microwave irradiation at 100°C for 1 hour has been successfully employed.
Data Presentation
Table 1: Optimization of Cyclization Conditions for a Related Fused Heterocycle
| Entry | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | L-proline | 120 | 12 | Moderate |
| 2 | CuI | L-proline | 150 | 12 | Improved |
| 3 | 0.5 eq CuI | 0.5 eq L-proline | 150 | 12 | Similar to entry 2 |
| 4 | 0.5 eq CuI | 0.5 eq L-proline | 150 | 24 | Increased Conversion |
| 5 | None | L-proline | 150 | 24 | No Reaction |
Note: This table is adapted from a study on a related pyrazolo[3,4-c]pyrazole synthesis and is intended to illustrate the impact of reaction parameters on cyclization yield. Specific conditions for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Cyanopyridine and Formhydrazide
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine (1.0 eq) and formhydrazide (1.1 eq).
-
Solvent Addition: Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. The concentration of the reactants should be in the range of 0.5 to 1 M.
-
Reaction: Heat the reaction mixture to 120-160°C under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
removal of unreacted starting materials from 2-(1H-1,2,4-Triazol-3-YL)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1H-1,2,4-Triazol-3-YL)pyridine, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 2-cyanopyridine and formhydrazide, as well as byproducts from side reactions. Depending on the synthetic route, residual catalysts or reagents may also be present.
Q2: Which purification techniques are most effective for removing unreacted starting materials?
A2: The primary and most effective purification techniques for this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature of the impurities and the scale of the reaction. Often, a combination of these techniques may be necessary to achieve high purity.
Q3: How can I effectively remove a very polar starting material from my product?
A3: If one of the starting materials is significantly more polar than the desired product, an aqueous wash of the crude product dissolved in an organic solvent can be effective. Alternatively, column chromatography using a polar stationary phase like silica gel and a carefully selected eluent system can separate the polar impurity from the product.
Q4: My purified product still shows the presence of starting materials in the NMR spectrum. What should I do?
A4: If residual starting materials are still present after initial purification, a second purification step is recommended. If you initially used recrystallization, trying column chromatography may be more effective at separating compounds with similar solubilities.[1] Conversely, if chromatography was used, recrystallization from a different solvent system might remove impurities that co-elute with your product.
Troubleshooting Guides
Issue 1: Oily Product Obtained After Synthesis
-
Possible Cause: Presence of significant amounts of unreacted starting materials or low molecular weight byproducts that are preventing the crystallization of the desired compound.
-
Troubleshooting Steps:
-
Extraction: Dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove highly polar impurities.
-
Solvent Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. Stir the mixture vigorously to induce crystallization of the product.
-
Column Chromatography: If the above methods fail, purify the crude oil using column chromatography.
-
Issue 2: Poor Separation During Column Chromatography
-
Possible Cause 1: Inappropriate solvent system (eluent).
-
Troubleshooting Steps:
-
TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between the product and the impurities (aim for a product Rf value of ~0.3-0.4).
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent. This can improve the separation of compounds with different polarities.[1]
-
-
Possible Cause 2: Column overloading.
-
Troubleshooting Steps:
-
Reduce Sample Load: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
-
Dry Loading: For samples that are not highly soluble in the initial eluent, pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This can lead to a more uniform application and better separation.[1]
-
Issue 3: Low Yield After Recrystallization
-
Possible Cause 1: The chosen solvent is too good at dissolving the product, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Anti-Solvent Addition: If the compound is highly soluble in one solvent, an "anti-solvent" (a solvent in which the compound is insoluble) can be slowly added to the solution at an elevated temperature until turbidity is observed. Upon cooling, crystal formation should improve.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Pre-heat Funnel and Flask: Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing on the filter paper.
-
Use a Minimum of Excess Hot Solvent: While dissolving the crude product, use the minimum amount of hot solvent necessary to ensure the solution is saturated, which will maximize the yield upon cooling.[2]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or water).[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable volatile solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel.[1] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluting solvent in fractions using test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Material Example | Eluent/Solvent System | Purity Achieved | Yield | Reference |
| Column Chromatography | Crude 2-(1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl)pyridine | CH₂Cl₂/EtOAc (1:1) on Al₂O₃ | Crystalline Solid | 64% | [5][6] |
| Column Chromatography | Crude 3-(1H-1,2,3-triazol-1-yl)-2-(arylselanyl)pyridines | Hexane/Ethyl Acetate | - | Good to Excellent | [7] |
| Recrystallization | Crude 3,4,5-substituted 1,2,4-triazoles | Ethanol | Crystalline Solid | - | |
| Recrystallization | Crude 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole | Hot Water | Crystalline Solid | - | [3] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-(1H-1,2,4-Triazol-3-YL)pyridine Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of metal complexes involving 2-(1H-1,2,4-Triazol-3-YL)pyridine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound metal complexes.
Issue 1: Low Yield or No Formation of the Desired Complex
-
Question: I am following a literature procedure for the synthesis of a this compound metal complex, but I am obtaining very low yields or no product at all. What could be the issue?
-
Answer: Several factors can contribute to low yields in the synthesis of these complexes. Consider the following troubleshooting steps:
-
Purity of Reagents: Ensure the this compound ligand and the metal salt are of high purity. Impurities can interfere with the coordination reaction.[1]
-
Solvent Selection: The choice of solvent is crucial. The ligand and metal salt must be soluble in the chosen solvent system. Common solvents for these syntheses include ethanol, methanol, water, or mixtures thereof.[1] In some cases, aprotic solvents like acetonitrile or DMF may be necessary.
-
pH of the Reaction Mixture: The coordination of the triazole and pyridine moieties is pH-dependent. The triazole ring's protonation state can affect its ability to coordinate. Adjusting the pH with a non-coordinating acid or base might be necessary to facilitate complex formation.
-
Reaction Temperature and Time: Some complexation reactions require heating to overcome kinetic barriers. Conversely, prolonged heating at high temperatures can lead to decomposition. Optimize the reaction temperature and time based on literature precedents for similar complexes.
-
Molar Ratio of Ligand to Metal: The stoichiometry of the reactants is critical. While a 2:1 or 3:1 ligand-to-metal molar ratio is common for forming mononuclear complexes[1], this can vary depending on the metal ion and desired coordination number. Experiment with slight variations in the molar ratio.
-
Issue 2: Complex Precipitates Out of Solution Prematurely or Is Unstable in Solution
-
Question: My this compound metal complex is poorly soluble or appears to decompose in solution over time. How can I improve its stability?
-
Answer: The stability of these complexes in solution can be influenced by several factors:
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact stability. If the complex is precipitating, consider using a more polar solvent or a co-solvent system. If decomposition is observed, a less coordinating solvent might be preferable to prevent ligand displacement.
-
Counter-ion Effects: The choice of the metal salt's counter-ion (e.g., chloride, nitrate, perchlorate) can influence the solubility and stability of the resulting complex. Experimenting with different metal salts of the same metal may yield a more stable complex.
-
Concentration: High concentrations can sometimes lead to precipitation or the formation of less stable polynuclear species. Working at lower concentrations might improve stability in solution.
-
Atmosphere: Some metal complexes, particularly those with transition metals in lower oxidation states, can be sensitive to air and moisture. Conducting the synthesis and handling the complex under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 3: Difficulty in Characterizing the Complex
-
Question: I have synthesized a product, but the characterization data (NMR, IR, etc.) is ambiguous, and I cannot confirm the structure of my this compound metal complex. What should I look for?
-
Answer: Clear characterization is key to confirming the formation of the desired complex. Here are some tips for interpreting your data:
-
Infrared (IR) Spectroscopy: Look for shifts in the vibrational frequencies of the pyridine and triazole rings upon coordination to the metal ion. The C=N and N-N stretching vibrations are particularly informative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the pyridine and triazole rings will typically show a downfield shift upon coordination. A significant downfield shift of the triazole N-H proton can also be indicative of coordination.[2]
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine and triazole rings will shift upon complexation.
-
-
UV-Vis Spectroscopy: The coordination of the ligand to a metal center often results in new electronic transitions, which can be observed as shifts in the absorption bands compared to the free ligand.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization. If you can grow suitable crystals, it will provide unambiguous information about the coordination geometry, bond lengths, and bond angles.[3][4]
-
Elemental Analysis: This will confirm the empirical formula of your complex and help to determine the metal-to-ligand ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound metal complexes?
A1: The stability of these complexes is governed by several factors:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the central metal ion play a significant role. Generally, stability increases with increasing charge and decreasing ionic radius.[5]
-
Ligand Properties: The basicity of the nitrogen donor atoms in the pyridine and triazole rings influences the strength of the metal-ligand bond.
-
Chelation Effect: As a bidentate ligand, this compound forms a chelate ring with the metal ion, which significantly enhances the thermodynamic stability of the complex compared to monodentate ligands.[5]
-
Steric Hindrance: Bulky substituents on the ligand or other coordinated ligands can introduce steric strain and reduce stability.
Q2: How does pH affect the stability of these complexes?
A2: The pH of the medium can significantly impact the stability of this compound metal complexes. In acidic conditions, the nitrogen atoms of the triazole and pyridine rings can be protonated, which can lead to dissociation of the complex. Conversely, in highly basic solutions, hydrolysis of the metal ion or deprotonation of the ligand can occur, potentially leading to the formation of different species or decomposition. The optimal pH range for stability will depend on the specific metal ion and the overall complex structure.
Q3: What is a potential degradation pathway for these complexes?
A3: A plausible degradation pathway, particularly for complexes susceptible to oxidation, involves the formation of N-oxides on the pyridine or triazole rings.[6] This can be followed by further transformations, potentially leading to the cleavage of the rings or polymerization, especially under stress conditions like elevated temperature or humidity.[6]
Quantitative Data
The stability of metal complexes can be quantified by their stability constants (log K). While specific data for this compound complexes is sparse in the readily available literature, the following table provides representative stability constants for related triazole-pyridine ligands with various transition metal ions to illustrate the expected trends.
| Metal Ion | Ligand System | Log K₁ | Log K₂ | Conditions | Reference |
| Cu²⁺ | Substituted 3-(pyridin-4-yl)-4H-1,2,4-triazole | 4.5-5.5 | - | 25 °C, aqueous media | [7] |
| Co²⁺ | Substituted 3-(pyridin-4-yl)-4H-1,2,4-triazole | 3.5-4.5 | - | 25 °C, aqueous media | [7] |
| Ni²⁺ | Substituted 3-(pyridin-4-yl)-4H-1,2,4-triazole | 3.0-4.0 | - | 25 °C, aqueous media | [7] |
| Zn²⁺ | Substituted 3-(pyridin-4-yl)-4H-1,2,4-triazole | 3.0-4.0 | - | 25 °C, aqueous media | [7] |
Note: The stability constants are highly dependent on the specific ligand structure, solvent, temperature, and ionic strength of the medium.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal(II) Chloride Complex
-
Ligand Dissolution: Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20 mL of ethanol) with gentle heating if necessary.
-
Metal Salt Dissolution: In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in the same solvent (e.g., 10 mL of ethanol).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.
-
Washing: Wash the isolated solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum.
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: A plausible oxidative degradation pathway for this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 6. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for the formation of 2-(1H-1,2,4-Triazol-3-YL)pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-3-yl)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The most prevalent method involves the cyclization of a thiosemicarbazide precursor. This precursor is typically synthesized from a pyridine-containing hydrazide and an isothiocyanate.[1][2] Alternative methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxidative N-N bond formation.[3][4]
Q2: What are the key starting materials for the common synthetic routes?
A2: For the thiosemicarbazide route, the key starting materials are a substituted pyridine-hydrazide and an appropriate isothiocyanate.[1] For CuAAC reactions, a 2-azidopyridine derivative and a terminal alkyne are required.[4] Oxidative N-N bond formation typically starts from N-(pyridin-2-yl)benzimidamides.[3]
Q3: What are typical reaction conditions for the cyclization of thiosemicarbazides to form the 1,2,4-triazole ring?
A3: The cyclization is often carried out in the presence of a base. A common condition is heating the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) at elevated temperatures (e.g., 60°C).[1]
Q4: Are there any functional groups that are incompatible with the typical reaction conditions?
A4: Yes, certain functional groups can interfere with the synthesis. For instance, terminal acetylene groups have been reported to interfere with the cyclization of the 1,4-disubstituted thiosemicarbazide precursor.[1] Protecting groups like trimethylsilyl (TMS) for acetylenes may also be unstable under the basic cyclization conditions.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete formation of the thiosemicarbazide intermediate. | - Ensure the hydrazide and isothiocyanate are of high purity. - Extend the reaction time or increase the temperature for the formation of the thiosemicarbazide. - Use a slight excess of the isothiocyanate. |
| Inefficient cyclization. | - Increase the concentration of the base (e.g., NaOH). - Increase the reaction temperature for the cyclization step. - Ensure thorough mixing during the reaction. - Consider an alternative base or solvent system. |
| Degradation of starting materials or product. | - For temperature-sensitive substrates, consider running the reaction at a lower temperature for a longer duration. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation. |
| Catalyst deactivation (for catalyzed reactions). | - Use fresh catalyst. - Ensure the reaction is free from impurities that could poison the catalyst. - For CuAAC reactions, ensure the copper is in the correct oxidation state (Cu(I)). The use of a reducing agent like sodium ascorbate is common.[4] |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Formation of isomers. | - The formation of different triazole isomers (e.g., 1,2,3- vs. 1,2,4-triazoles) can occur depending on the synthetic route. Ensure you are using a regioselective synthesis method. For example, the reaction of hydrazides with isothiocyanates generally leads to 1,2,4-triazoles.[1][2] - Carefully control the reaction temperature, as higher temperatures can sometimes lead to the formation of undesired isomers. |
| Side reactions involving functional groups. | - Protect sensitive functional groups on your starting materials. For example, if you have a reactive amine or alcohol, consider protecting it before the main reaction sequence. - Choose reaction conditions that are compatible with the functional groups present in your molecule. |
| Oxidation of the triazole-thione. | - If synthesizing a 1,2,4-triazole-3-thione, the thione moiety can be susceptible to oxidation. Work under an inert atmosphere and use degassed solvents. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar and difficult to extract. | - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. - If the product is water-soluble, consider back-extraction from the aqueous layer after acidification or basification. |
| Product co-elutes with starting materials or byproducts during chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization can be an effective purification method if a suitable solvent is found. |
| Product is an oil and does not crystallize. | - Try to precipitate the product by adding a non-polar solvent (e.g., hexane or pentane) to a concentrated solution of the product in a more polar solvent (e.g., dichloromethane or ethyl acetate). - Attempt to form a salt of the product (e.g., hydrochloride salt), which may be a crystalline solid.[1] |
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives via the Thiosemicarbazide Route
This protocol is adapted from the synthesis of 3-thio-1,2,4-triazole moieties.[1]
Step 1: Formation of the 1,4-disubstituted thiosemicarbazide
-
To a solution of the pyridine-containing hydrazide (1 equivalent) in ethanol, add the desired alkyl or aryl isothiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4 hours.
-
The resulting 1,4-disubstituted thiosemicarbazide is often used in the next step without further purification.
Step 2: Intramolecular cyclization to form the 1,2,4-triazole-3-thione
-
Treat the thiosemicarbazide intermediate with a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at 60°C for 3-4 hours to induce intramolecular cyclization.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Alkylation of the 1,2,4-triazole-3-thione (if desired)
-
To a solution of the 1,2,4-triazole-3-thione (1 equivalent) in a suitable solvent such as acetone or methanol, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add the desired alkyl or aryl halide (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Examples of Reaction Conditions and Yields for the Synthesis of 1,2,4-Triazole-3-thiones
| Starting Hydrazide | Isothiocyanate | Base | Temperature | Time | Yield (%) | Reference |
| Pyridine-2-carbohydrazide | Methyl isothiocyanate | 10% aq. NaOH | 60°C | 4 h | 70-99 (over two steps) | [1] |
| Pyridine-3-carbohydrazide | Phenyl isothiocyanate | 10% aq. NaOH | 60°C | 4 h | 70-99 (over two steps) | [1] |
| Pyridine-4-carbohydrazide | Ethyl isothiocyanate | 10% aq. NaOH | 60°C | 4 h | 70-99 (over two steps) | [1] |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
side reactions in the synthesis of 1,2,4-triazole-3-thiones from hydrazides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiones from hydrazides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiones, focusing on the prevalent side reaction leading to the formation of 1,3,4-thiadiazole derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1,2,4-triazole-3-thione and isolation of 1,3,4-thiadiazole | Acidic reaction conditions. The cyclization of the acylthiosemicarbazide intermediate is sensitive to pH. Acidic conditions favor the formation of the 1,3,4-thiadiazole ring. | Ensure the cyclization step is performed under basic conditions. Use bases such as sodium hydroxide, potassium hydroxide, or sodium ethoxide.[1][2] Monitor the pH of the reaction mixture to maintain alkalinity. |
| Reaction fails to proceed to completion | Insufficient heating or reaction time. The cyclization step often requires elevated temperatures to overcome the activation energy barrier. | Increase the reaction temperature or prolong the reaction time. Refluxing the reaction mixture is a common practice.[2] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction duration. |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or intermediates. Prolonged exposure to high temperatures or harsh basic/acidic conditions can lead to degradation. | Optimize the reaction temperature and time to find a balance between efficient conversion and minimal degradation. Consider using a milder base or a lower reaction temperature for a longer period. |
| Difficulty in purifying the final product | Presence of both 1,2,4-triazole-3-thione and 1,3,4-thiadiazole isomers. These isomers can sometimes have similar physical properties, making separation by simple crystallization challenging. | Utilize column chromatography for purification. The choice of solvent system will depend on the specific polarity of your products. Recrystallization from a suitable solvent system can also be effective if the solubility differences between the isomers are significant. |
| Inconsistent yields between batches | Variability in the quality of reagents or reaction setup. Moisture in the reagents or solvent, or inaccurate measurement of the base can affect the reaction outcome. | Use anhydrous solvents and ensure all reagents are of high purity. Accurately measure the amount of base used to ensure consistent pH across different batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 1,2,4-triazole-3-thiones from hydrazides?
A1: The most frequently encountered side reaction is the formation of 2-amino-1,3,4-thiadiazole derivatives.[3][4] This occurs through an alternative cyclization pathway of the acylthiosemicarbazide intermediate.
Q2: How do reaction conditions influence the formation of the desired 1,2,4-triazole-3-thione versus the 1,3,4-thiadiazole side product?
A2: The pH of the reaction medium is the most critical factor. Basic conditions strongly favor the formation of 1,2,4-triazole-3-thiones, while acidic conditions promote the synthesis of 1,3,4-thiadiazoles.[1][5]
Q3: What is the mechanism behind the formation of the 1,3,4-thiadiazole side product?
A3: Under acidic conditions, the nitrogen atom of the thiosemicarbazide attacks the carbonyl carbon of the acyl group, followed by cyclization and dehydration to form the 1,3,4-thiadiazole ring.[3]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent can influence the solubility of reactants and intermediates, and in some cases, the reaction pathway. Ethanol is a commonly used solvent for the cyclization step under basic conditions.
Q5: Are there any specific reagents that can be used to promote the formation of 1,2,4-triazole-3-thiones?
A5: The use of a strong base like sodium hydroxide or potassium hydroxide during the cyclization of the acylthiosemicarbazide intermediate is the most effective method to ensure the formation of the desired 1,2,4-triazole-3-thione.[2]
Data Presentation
The following table summarizes the influence of reaction conditions on the product outcome in the cyclization of acylthiosemicarbazides.
| Reaction Condition | Favored Product | Typical Reagents | Reported Yields |
| Basic | 1,2,4-Triazole-3-thione | 8% NaOH solution, 10% KOH solution | 42-97%[6] |
| Acidic | 1,3,4-Thiadiazole | Concentrated H₂SO₄, POCl₃ | Good to high yields[3][4][7] |
| Neutral | Mixture of products or no reaction | - | Lower yields or incomplete reaction |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiones (Favors Triazole Formation)
This protocol is adapted from a general method for the synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones.[2]
Step 1: Synthesis of Potassium Dithiocarbazinate
-
Dissolve the substituted benzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL).
-
Add a solution of potassium hydroxide (12 mmol) in ethanol (20 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise with stirring.
-
Continue stirring for 2-4 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.
Step 2: Cyclization to 4-Amino-5-substituted-1,2,4-triazole-3-thione
-
Suspend the potassium dithiocarbazinate salt (8 mmol) in water (20 mL).
-
Add hydrazine hydrate (16 mmol) to the suspension.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (Favors Thiadiazole Formation)
This protocol is based on a general procedure for the acid-catalyzed cyclization of thiosemicarbazides.[4][7]
Step 1: Synthesis of Acylthiosemicarbazide
-
Dissolve the substituted benzoic acid (10 mmol) in a suitable solvent like THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (11 mmol) and stir at room temperature for 1 hour.
-
Add thiosemicarbazide (10 mmol) and continue stirring for 4-6 hours.
-
Remove the solvent under reduced pressure and wash the residue with water to obtain the acylthiosemicarbazide.
Step 2: Cyclization to 2-Amino-5-substituted-1,3,4-thiadiazole
-
Add the acylthiosemicarbazide (8 mmol) to an excess of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃).[4][7]
-
Heat the mixture at 80-100°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Visualizations
Caption: Reaction pathway for the synthesis of 1,2,4-triazole-3-thiones and the side reaction leading to 1,3,4-thiadiazoles.
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole-3-thione synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
preventing byproduct formation in the synthesis of 2-(1H-1,2,4-triazol-3-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-(1H-1,2,4-triazol-3-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. - Increase reaction temperature: Cautiously increase the temperature, ensuring it does not lead to the degradation of reactants or products. - Use a catalyst: For certain synthetic routes, a catalyst may be required to facilitate the cyclization step.[1][2] |
| Hydrolysis of 2-cyanopyridine: The starting material, 2-cyanopyridine, can hydrolyze to 2-pyridinecarboxamide or picolinic acid, especially in the presence of water and at elevated temperatures.[3] | - Use anhydrous conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control temperature: Avoid excessive temperatures that can promote hydrolysis. |
| Side reactions of hydrazine/formhydrazide: Hydrazine and its derivatives can participate in side reactions, such as the formation of N,N'-diacylhydrazines, which can lead to the formation of 1,3,4-oxadiazole byproducts instead of the desired 1,2,4-triazole.[4][5] | - Control stoichiometry: Use the appropriate molar ratios of reactants to favor the desired reaction pathway. - Optimize reaction conditions: Adjusting the temperature and reaction time can help minimize the formation of these byproducts. |
| Thermal decomposition of reactants: Hydrazine and formhydrazide can decompose at elevated temperatures, reducing the amount of reactant available for the main reaction.[6][7][8][9][10] | - Maintain optimal temperature: Avoid unnecessarily high temperatures. Refer to established protocols for the recommended temperature range. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted 2-cyanopyridine | - Identification: Can be detected by TLC, GC-MS, or LC-MS by comparing with a standard. - Removal: Can be removed by recrystallization or column chromatography. Washing the crude product with a suitable solvent may also be effective. |
| 2-Pyridinecarboxamide or Picolinic Acid | - Identification: These hydrolysis byproducts can be identified by LC-MS or by their different polarity on a TLC plate. - Removal: Purification via column chromatography is typically effective. An acidic or basic wash during workup may also help to remove picolinic acid. |
| 1,3,4-Oxadiazole Isomer | - Identification: Mass spectrometry can distinguish between the 1,2,4-triazole and the 1,3,4-oxadiazole isomer as they have the same molecular weight. NMR spectroscopy will show different chemical shifts. - Removal: Careful column chromatography is usually required to separate these isomers. |
| N,N'-Diformylhydrazine | - Identification: This diacylhydrazine byproduct can be identified by its characteristic spectroscopic data (NMR, IR, MS). - Removal: Purification by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method involves the reaction of 2-cyanopyridine with formhydrazide at elevated temperatures. Another route utilizes the reaction of picolinohydrazide with formamide.
Q2: My reaction mixture is a dark, tarry mess. What could be the cause?
Excessive heating is a likely cause. High temperatures can lead to the decomposition of reagents, particularly formhydrazide and hydrazine derivatives, resulting in polymerization and the formation of complex, insoluble byproducts.[6][7][8][9][10] It is crucial to carefully control the reaction temperature according to the established protocol.
Q3: I see a spot on my TLC with a similar Rf to my product, but I suspect it's an isomer. How can I confirm this?
The most common isomeric byproduct in this synthesis is the corresponding 1,3,4-oxadiazole. While they may have similar polarities, they can often be separated by optimizing the mobile phase for column chromatography. To confirm the identity, you would need to use spectroscopic methods. Mass spectrometry will show the same molecular ion for both isomers, but techniques like ¹H and ¹³C NMR spectroscopy will show distinct chemical shifts for the ring protons and carbons, allowing for unambiguous identification.
Q4: How can I effectively remove unreacted hydrazine or formhydrazide from my reaction mixture?
Hydrazine and formhydrazide are water-soluble. During the work-up, washing the organic layer with water or a dilute aqueous acid solution can help to remove these unreacted starting materials. However, be cautious with acid washes if your product is acid-sensitive.
Experimental Protocols
Synthesis of this compound from 2-Cyanopyridine and Formhydrazide
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Cyanopyridine
-
Formhydrazide
-
High-boiling point solvent (e.g., ethylene glycol, diethylene glycol)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine (1 equivalent) and formhydrazide (1.1 equivalents).
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizing the Synthesis and Potential Byproducts
The following diagrams illustrate the main synthetic pathway and the formation of common byproducts.
Caption: Main synthetic pathway for this compound.
References
- 1. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
troubleshooting low yields in the alkylation of 1,2,4-triazole-3-thiones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the alkylation of 1,2,4-triazole-3-thiones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my S-alkylation reaction. What are the common causes and how can I improve it?
Low yields in the S-alkylation of 1,2,4-triazole-3-thiones can stem from several factors, including suboptimal reaction conditions, side reactions, and issues with starting materials. Here’s a step-by-step troubleshooting guide:
-
Choice of Base and Solvent: The combination of base and solvent is critical for efficient S-alkylation. Stronger bases in polar aprotic solvents generally favor the formation of the thiolate anion, which is a soft nucleophile and preferentially attacks the alkyl halide at the sulfur atom.[1][2] Using a weaker base or a protic solvent can lead to incomplete deprotonation or side reactions, thus lowering the yield. For instance, using sodium hydroxide in ethanol is a common and effective system.[1] Cesium carbonate in DMF has also been reported to give exclusive S-alkylation.[1]
-
Reaction Temperature: While many alkylations proceed well at room temperature, some reactions may require heating to go to completion. However, excessive heat can promote side reactions, such as N-alkylation or decomposition. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[3]
-
Purity of Starting Materials: Ensure your 1,2,4-triazole-3-thione and alkylating agent are pure. Impurities can interfere with the reaction.
-
Moisture Content: The presence of water can affect the basicity of the reaction medium and potentially hydrolyze the alkylating agent. Using anhydrous solvents and reagents can improve yields.
Q2: My reaction is producing a mixture of N-alkylated and S-alkylated products. How can I improve the regioselectivity for S-alkylation?
The regioselectivity of the alkylation (S- vs. N-alkylation) is a common challenge. The sulfur atom is a soft nucleophile, while the nitrogen atoms are harder nucleophiles. The outcome of the reaction is influenced by the reaction conditions, which can be tuned to favor S-alkylation.
-
Reaction Medium: S-alkylation is generally favored in neutral or alkaline conditions.[1][2] In an alkaline medium, the thione tautomer is deprotonated to form the more nucleophilic thiolate anion, which preferentially attacks the alkylating agent.
-
Nature of the Alkylating Agent: The type of alkylating agent can influence the regioselectivity. Harder alkylating agents might favor N-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone in the presence of a base such as potassium carbonate tend to favor S-alkylation.[4][5]
-
Protecting Groups: In some cases, protecting the nitrogen atoms might be necessary to achieve exclusive S-alkylation, although this adds extra steps to the synthesis.
Q3: I am observing the formation of multiple products other than the expected S-alkylated and N-alkylated isomers. What are these side products and how can I avoid them?
Besides N-alkylation, other side reactions can lead to a complex product mixture and lower the yield of the desired product.
-
Over-alkylation: If the starting triazole has multiple reactive sites, over-alkylation can occur, leading to di- or tri-alkylated products. Using a stoichiometric amount of the alkylating agent can help minimize this.
-
Cyclization Reactions: Certain substrates, especially when reacted with dihaloalkanes, can undergo subsequent cyclization reactions.[4][5] For example, alkylation at N(1) can be followed by cyclization at an adjacent indole nitrogen if present in the starting material.[4][5] Careful control of reaction time and temperature is crucial to prevent these follow-on reactions.
Quantitative Data Summary
The following tables summarize reported yields for the S-alkylation of various 1,2,4-triazole-3-thiones under different reaction conditions.
Table 1: Effect of Base and Solvent on S-Alkylation Yield
| 1,2,4-Triazole-3-thione Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-phenyl-5-phenylamino-1,2,4-triazole-3-thione | Sodium chloroacetate | NaOH | Ethanol/Water | 84 | [1] |
| 4-phenyl-5-phenylamino-1,2,4-triazole-3-thione | Methallyl chloride | NaOH | Ethanol | 77 | [1] |
| 3-heptyl-4-phenyl-4H-1,2,4-triazole-3-thione | 3-chloro-2-methylprop-1-ene | NaOH | Ethanol | Not specified | [1] |
| 4-phenyl-5-(substituted)-4H-1,2,4-triazole-3-thione | Various alkyl halides | Cs2CO3 | DMF | Exclusive S-alkylation | [1] |
| 5-(1H-indolyl)-3-benzylsulfanyl-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | 50 (for -N(1)-CH2-N(2)-) | [4][5] |
Table 2: Yields of S-Alkylated Products with Various Alkylating Agents
| 1,2,4-Triazole-3-thione Derivative | Alkylating Agent | Yield (%) | Reference |
| 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione | Propargyl bromide | 92 | [2] |
| 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione | Allyl bromide | 89 | [2] |
| 4-phenyl-4H-1,2,4-triazol-3-thione | Methyl iodide | 90 | [2] |
Experimental Protocols
General Protocol for S-Alkylation in Alkaline Medium
This protocol is a general guideline based on procedures reported in the literature.[1][2]
-
Dissolution: Dissolve the 1,2,4-triazole-3-thione (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add an aqueous solution of a base (e.g., 1M sodium hydroxide, 1 equivalent) to the reaction mixture.
-
Addition of Alkylating Agent: Add the alkylating agent (1 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) until precipitation of the product is observed.
-
Isolation: Filter the precipitate, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.
Visualizations
Troubleshooting Workflow for Low Yield
References
addressing solubility problems of 2-(1H-1,2,4-Triazol-3-YL)pyridine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-1,2,4-triazol-3-yl)pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows poor solubility in aqueous media. What are the initial troubleshooting steps?
A1: Low aqueous solubility is a common challenge for heterocyclic compounds. Your initial approach should focus on characterizing the compound and exploring simple formulation adjustments.
Initial Steps:
-
Confirm Compound Purity: Ensure the observed insolubility isn't due to impurities. Use techniques like HPLC, LC-MS, and NMR for verification.
-
Determine Physicochemical Properties: Measure the compound's pKa and LogP. The triazole and pyridine rings have ionizable nitrogen atoms, making the molecule's charge and solubility highly dependent on pH.[1][2] The inherent polarity of the triazole moiety can contribute to improved water solubility, but this is highly dependent on the overall structure.[1]
-
pH-Solubility Profile: Conduct a pH-solubility profile to find the pH at which your compound is most soluble. Given the basic nature of the pyridine and triazole nitrogens, solubility is often higher at a lower pH where the compound can be protonated.[3]
-
Attempt Simple Co-solvent Systems: Evaluate the impact of water-miscible organic solvents (co-solvents) on solubility.[4]
Below is a general workflow for addressing solubility issues with your derivatives.
Caption: Troubleshooting workflow for poor solubility.
Q2: How does pH impact the solubility of my compound, and how can I leverage this?
A2: The this compound scaffold contains multiple nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This makes pH a critical factor for solubility.[3]
-
Acidic Conditions (Low pH): The pyridine nitrogen (pKa ~5) and potentially the triazole nitrogens will become protonated, forming a cationic species. This charged form is generally much more soluble in aqueous media than the neutral form.
-
Neutral/Basic Conditions (Higher pH): The compound will likely exist in its neutral, less soluble form.
By creating a salt of the compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate), you can create a formulation that dissolves readily in water to release the protonated, soluble form of the drug.[5] This is one of the most effective and common methods for increasing the solubility of basic compounds.[5]
Data Presentation: Effect of pH on Solubility
The table below illustrates a hypothetical pH-solubility profile for a derivative "Compound-X".
| pH | Aqueous Solubility (µg/mL) | Predominant Species |
| 2.0 | 1550 | Cationic (Protonated) |
| 4.0 | 875 | Cationic (Protonated) |
| 6.0 | 45 | Mixed/Neutral |
| 7.4 | < 5 | Neutral |
| 9.0 | < 5 | Neutral |
Q3: What co-solvents are recommended, and what are the potential drawbacks?
A3: Co-solvents are water-miscible organic solvents that improve drug solubility by reducing the overall polarity of the solvent system.[4] For preclinical studies, common co-solvents are effective.
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO) - Primarily for in-vitro assays due to toxicity concerns.
Drawbacks:
-
Precipitation upon dilution: A formulation may be clear in a high co-solvent concentration but can precipitate when introduced to a larger aqueous volume (e.g., upon injection into buffer or in vivo).[6]
-
Toxicity: The concentration of co-solvents must be carefully controlled to avoid adverse effects in cellular or animal models.[3]
Caption: Mechanism of co-solvent action.
Data Presentation: Co-solvent Efficacy
The table below shows hypothetical solubility enhancement for "Compound-X" in various co-solvent systems.
| Co-solvent System (v/v in water) | Solubility (µg/mL) | Fold Increase (vs. water at pH 7.4) |
| Water (pH 7.4) | < 5 | 1x |
| 20% Ethanol | 25 | > 5x |
| 40% PEG 400 | 150 | > 30x |
| 30% PG / 10% Ethanol | 110 | > 22x |
Q4: My compound remains poorly soluble even with pH and co-solvent adjustments. What advanced strategies should I consider?
A4: When simple methods are insufficient, advanced formulation strategies that alter the solid state of the drug are necessary. The most common and effective of these is the creation of Amorphous Solid Dispersions (ASDs).[7][8]
Amorphous Solid Dispersions (ASDs): An ASD involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[9] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[8][10] The polymer serves to stabilize the drug in its amorphous state and can also prevent precipitation upon dissolution.[11]
Other Advanced Strategies:
-
Particle Size Reduction (Nanonization): Reducing particle size to the nanometer range increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][12]
-
Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in oils and surfactants, which then form fine emulsions in aqueous environments.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can cage the drug molecule, shielding it from water and improving its apparent solubility.[3]
Caption: ASD formation and dissolution pathway.
Data Presentation: Advanced Strategy Comparison
| Formulation of "Compound-X" | Kinetic Solubility (µg/mL at pH 6.8) |
| Crystalline (Micronized) | 15 |
| Tartrate Salt | 350 |
| ASD (20% drug in HPMC-AS) | 950 |
Experimental Protocols
Protocol 1: pH-Solubility Profiling
Objective: To determine the equilibrium solubility of a this compound derivative across a range of physiologically relevant pH values.
Materials:
-
Test compound
-
Calibrated pH meter
-
Series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
HPLC or UPLC system with a validated analytical method for the compound
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of the solid compound to a series of microcentrifuge tubes (a visible amount of solid should remain at the end of the experiment).
-
To each tube, add a fixed volume (e.g., 1 mL) of a different pH buffer.
-
Secure the tubes on an orbital shaker and agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the tubes to confirm that excess solid remains.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase or solvent.
-
Quantify the concentration of the dissolved compound in each sample using the validated HPLC/UPLC method against a standard curve.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To prepare a lab-scale batch of an ASD to enhance the solubility of a poorly soluble derivative.
Materials:
-
Test compound
-
Amorphous polymer carrier (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
A volatile organic solvent that dissolves both the drug and the polymer (e.g., acetone, methanol, dichloromethane, or a mixture thereof).
-
Rotary evaporator (Rotovap) or a vacuum oven.
-
Round-bottom flask.
-
Mortar and pestle.
Methodology:
-
Determine the desired drug loading (e.g., 25% w/w). For a total of 1g of ASD, this would be 250 mg of the drug and 750 mg of the polymer.
-
Completely dissolve both the test compound and the polymer in a suitable volume of the chosen solvent in a round-bottom flask. Ensure the solution is perfectly clear.
-
Attach the flask to a rotary evaporator.
-
Remove the solvent under reduced pressure. The water bath temperature should be kept as low as possible to minimize thermal stress on the compound, typically not exceeding 40-50°C.
-
Continue evaporation until a solid film or glassy solid is formed on the wall of the flask.
-
Place the flask under high vacuum for an additional 12-24 hours to remove any residual solvent.
-
Carefully scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seppic.com [seppic.com]
- 10. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Scale-up Synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(1H-1,2,4-Triazol-3-YL)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
A1: For large-scale synthesis, two primary routes are favored for their efficiency and use of readily available starting materials:
-
Pinner Reaction Strategy: This method involves the conversion of α-substituted ethyl cyanoacetates into corresponding carboxyimidate salts (Pinner salts). These intermediates then react with formylhydrazide to yield the desired triazolylacetates, which can be further processed. This strategy is efficient for producing various substituted derivatives.[1]
-
Cyclization of Amidoximes: A reliable method involves the preparation of N-(pyrid-2-yl)formamidoximes from 2-aminopyridine, followed by cyclization under mild conditions using reagents like trifluoroacetic anhydride to form the 1,2,4-triazolo[1,5-a]pyridine ring system.[2]
-
Direct Reaction of Hydrazine and Formamide: While this method produces the basic 1H-1,2,4-triazole ring, adapting it by starting with pyridine-2-carbohydrazide and reacting it with a suitable one-carbon source is a fundamental and scalable approach. A patented process for 1H-1,2,4-triazole itself involves reacting hydrazine with excess formamide at high temperatures (160-180°C), which drives the reaction to completion by distilling off by-products like water and ammonia. This principle can be adapted for substituted triazoles.[3]
Q2: What are the critical process parameters to monitor during a scale-up operation?
A2: Temperature control is paramount, as the cyclization step to form the triazole ring is often exothermic. Molar ratios of reactants, particularly the use of excess formamide or a similar reagent, can significantly influence reaction rate and yield.[3] Consistent and controlled addition rates of reagents are crucial to maintain optimal reaction temperature and minimize side-product formation. Finally, efficient agitation is necessary to ensure homogeneity in larger reactor volumes.
Q3: How can the formation of impurities be minimized during scale-up?
A3: Impurity formation can be minimized by using high-purity starting materials and maintaining strict control over reaction conditions. One of the most effective strategies during reactions that produce volatile by-products (e.g., water, ammonia) is to remove them directly from the reaction mixture via distillation as they are formed.[3] This shifts the equilibrium towards the product and prevents side reactions. Post-reaction, a well-defined purification protocol is essential.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: Given that this compound is a solid with a melting point between 157-162 °C, the preferred method for large-scale purification is recrystallization.[4] Key steps include selecting an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, performing a hot filtration to remove insoluble impurities, and allowing for controlled cooling to obtain a high-purity crystalline product. Column chromatography is generally not feasible for large industrial batches due to cost and solvent usage.
Q5: What are the primary safety considerations for this synthesis?
A5: The primary safety concerns involve the handling of reagents. Hydrazine and its derivatives are highly toxic and carcinogenic, requiring strict handling protocols, including the use of personal protective equipment (PPE) and engineering controls like fume hoods or closed-system reactors. Formamide is a high-boiling solvent that can cause reproductive harm. Reactions run at high temperatures and pressures must be conducted in appropriately rated equipment.[3][5] A thorough process safety review should be conducted before any scale-up operation.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Possible Cause: Poor quality or degradation of starting materials, especially hydrazine derivatives.
-
Solution: Verify the purity of all reagents using analytical methods (e.g., NMR, GC-MS) before starting the reaction. Use freshly opened or properly stored reagents.
-
-
Possible Cause: Sub-optimal reaction temperature or insufficient reaction time.
-
Solution: Monitor the internal reaction temperature closely. If the reaction is not proceeding, consider a controlled increase in temperature. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion.
-
-
Possible Cause: Presence of moisture in reagents or solvents when not desired.
-
Solution: Use anhydrous solvents and ensure reagents are dry, as water can interfere with many condensation and cyclization reactions.
-
Problem: Final Product is an Oil or Fails to Crystallize
-
Possible Cause: Presence of significant impurities or residual solvent.
-
Solution: Impurities can act as a eutectic mixture, preventing crystallization. Analyze the crude product to identify the impurities. Attempt to remove residual solvent under high vacuum. If impurities are the issue, consider trituration with a non-polar solvent to induce precipitation or an alternative recrystallization solvent system.
-
Problem: Significant Impurities Detected in the Final Product
-
Possible Cause: Side reactions due to poor temperature control or incorrect stoichiometry.
-
Solution: Re-evaluate the reaction setup. Ensure the rate of addition for key reagents is slow enough to dissipate any exotherm. Verify that the molar ratios of reactants are correct.
-
-
Possible Cause: Ineffective purification protocol.
-
Solution: The chosen recrystallization solvent may not be optimal. Screen a range of solvents or solvent mixtures to find one that effectively separates the product from its key impurities. A second recrystallization step may be necessary to achieve the desired purity.
-
Experimental Protocols
Protocol 1: Synthesis via Pinner Reaction Strategy
This protocol is a representative example based on the Pinner reaction for producing similar heterocyclic structures.[1]
Step 1: Formation of the Carboxyimidate Salt (Pinner Salt)
-
Cool a solution of ethyl 2-cyanoacetate in an anhydrous solvent (e.g., diethyl ether) to 0°C in a reactor equipped with mechanical stirring and a drying tube.
-
Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature below 10°C.
-
Continue the HCl addition until the reaction is complete (monitored by TLC or IR spectroscopy).
-
The Pinner salt typically precipitates from the solution. Isolate the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
Step 2: Cyclization with Formylhydrazide
-
Suspend the dried Pinner salt in a suitable solvent such as ethanol.
-
Add an equimolar amount of formylhydrazide to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture to room temperature. The crude product may precipitate upon cooling.
-
Isolate the crude this compound by filtration.
Step 3: Purification
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure product.
-
Dry the final product in a vacuum oven.
Data Summary
Table 1: Comparison of General 1,2,4-Triazole Synthesis Conditions
| Synthesis Method | Key Reagents | Typical Solvents | Temperature Range | Reported Yield Range | Reference |
|---|---|---|---|---|---|
| Pinner Reaction | Ethyl Cyanoacetate, HCl, Formylhydrazide | Ethanol, Ether | 0°C to Reflux | Good to Excellent | [1] |
| Hydrazide Cyclization | Hydrazide, Isothiocyanate, NaOH | Ethanol, Water | 60°C to Reflux | 70-99% (over two steps) | [6] |
| From Amidoximes | 2-Aminopyridine, Trifluoroacetic Anhydride | Dichloromethane | Mild (e.g., Room Temp) | Good | [2] |
| Direct High-Temp | Hydrazine, Formamide | None (Formamide is reagent & solvent) | 160-180°C | 92-94% |[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 23195-62-2 | [4] |
| Molecular Formula | C₇H₆N₄ | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Appearance | Powder or crystals | [4] |
| Melting Point | 157-162 °C | [4] |
| Hazard Classification | Acute Toxicity 4 (Oral) |[4] |
Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis process.
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 4. This compound 97 23195-62-2 [sigmaaldrich.com]
- 5. US4701529A - Single pass process for making trimethyl pyridine - Google Patents [patents.google.com]
- 6. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(1H-1,2,4-Triazol-3-YL)pyridine and 2,2'-Bipyridine as Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent N-heterocyclic ligands: 2-(1H-1,2,4-Triazol-3-YL)pyridine (Hpt) and 2,2'-Bipyridine (bpy). While both are widely used bidentate chelating agents in coordination chemistry, their distinct structural and electronic features lead to metal complexes with significantly different properties and applications. This document summarizes key performance data, details relevant experimental protocols, and visualizes fundamental concepts to aid in ligand selection for catalysis, materials science, and drug development.
Introduction and Structural Overview
2,2'-Bipyridine (bpy) is one of the most extensively studied ligands in coordination chemistry, renowned for its ability to form stable, cationic complexes with a vast range of transition metals.[1][2][3] Its two pyridine rings provide a rigid, bidentate scaffold that is fundamental to applications in photochemistry, electrochemistry, and catalysis.[4][5]
This compound (Hpt), also known as 3-(2-Pyridyl)-1,2,4-triazole, presents a different coordination paradigm.[6] It features a pyridine ring linked to a 1,2,4-triazole ring. A crucial feature of Hpt is the acidic proton on the triazole ring, which allows it to act either as a neutral ligand (Hpt) or, upon deprotonation, as a monoanionic, bidentate ligand (pt⁻).[7] This dual nature enables the formation of neutral metal complexes and coordination polymers, distinguishing it significantly from the typically cationic complexes of bpy.[7]
Coordination Chemistry and Complex Formation
The most significant difference between bpy and Hpt lies in their coordination behavior.
-
2,2'-Bipyridine (bpy): As a neutral bidentate ligand, bpy typically forms cationic complexes, such as the classic octahedral [M(bpy)₃]²⁺ (M = Ru, Fe, Ni, etc.).[1] These complexes are discrete molecular entities. The stability of these complexes is high due to the chelate effect, where the bidentate ligand forms a stable five-membered ring with the metal ion.[2]
-
This compound (Hpt): Hpt can coordinate as a neutral ligand, but more commonly, it is deprotonated to its anionic form, pt⁻. This allows for the formation of charge-neutral complexes, such as [M(pt)₂]. Furthermore, the triazolyl ring in the pt⁻ ligand can bridge between metal centers, leading to the formation of one-dimensional coordination polymers (¹∞[M(pt)₂]).[7] This polymeric nature imparts distinct properties, such as low solubility and unique solid-state photoluminescence, compared to the discrete molecular complexes of bpy.
Comparative Performance Data
The structural and electronic differences between the ligands are reflected in the physicochemical properties of their corresponding metal complexes.
Table 1: Physicochemical Properties of the Free Ligands
| Property | 2,2'-Bipyridine (bpy) | This compound (Hpt) |
| Molar Mass | 156.18 g/mol | 160.16 g/mol |
| pKa (Conjugate Acid) | 4.3[8] | N/A (Amphoteric) |
| pKa (Ligand) | N/A | ~9-10 (Triazole N-H) |
| Typical Coordination | Neutral, bidentate | Anionic, bidentate, bridging[7] |
| Resulting Complex Charge | Cationic (e.g., +2, +3) | Neutral |
Table 2: Comparative Photophysical Properties of Ruthenium(II) Complexes
| Property | [Ru(bpy)₃]²⁺ | [Ru(Hpt)(pt)]⁺ (Representative) |
| Absorption λₘₐₓ (MLCT) | ~450 nm[1] | Varies, often blue-shifted vs. bpy |
| Emission λₘₐₓ | ~610 nm[9] | Varies, often blue-shifted vs. bpy |
| Luminescence | Intense orange-red phosphorescence[9] | Tunable, pH-sensitive emission[10] |
| Key Application | Photosensitizer, Photoredox Catalyst[11] | pH-controlled optical switches, Luminescent materials[10] |
Table 3: Comparative Electrochemical Properties of Ruthenium(II) Complexes
| Property | [Ru(bpy)₃]²⁺ | [Ru(Hpt)₂]²⁺ (Representative) |
| Oxidation Potential (Ru²⁺/³⁺) | ~+1.26 V vs SCE[12] | Generally lower than [Ru(bpy)₃]²⁺ |
| Reduction Potential | Three reversible one-electron reductions (-1.33, -1.52, -1.77 V vs SCE)[1] | Complex, often irreversible reductions |
| Electrochemical Behavior | Reversible, well-behaved electrochemistry[1][12] | Can be more complex due to proton-coupled electron transfer |
Table 4: Stepwise Stability Constants (log K) for M²⁺ Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Fe(II) | bpy | 4.2 | 3.7 | 5.9 |
| Ni(II) | bpy | 7.09 | 6.89 | 6.67 |
| Cu(II) | bpy | 8.1 | 5.5 | 3.4 |
| Zn(II) | bpy | 5.53 | 5.16 | 4.95 |
| Zn(II) | pt⁻ | Data suggests formation of stable [Zn(pt)₂] polymers[7] | - | - |
Note: Direct comparison of stability constants for Hpt is challenging due to its different protonation state and tendency to form polymers. However, the formation of stable coordination polymers with ions like Zn(II) indicates strong metal-ligand interactions.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Synthesis of 2,2'-Bipyridine (Dehydrogenation of Pyridine)
This procedure is adapted from established literature methods.[8][13]
-
Catalyst Activation: Raney Nickel is activated by treating a Ni-Al alloy with concentrated sodium hydroxide solution to dissolve the aluminum. The resulting high-surface-area nickel is washed repeatedly with deionized water until neutral.[9]
-
Reaction: Pyridine is refluxed in the presence of the activated Raney Nickel catalyst at elevated temperatures (e.g., 250-300 °C). The reaction involves the dehydrogenative coupling of two pyridine molecules.[8]
-
Workup and Purification: After the reaction, the catalyst is filtered off. The excess pyridine is removed by distillation under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether to yield white crystalline 2,2'-bipyridine.[13]
Protocol 2: Synthesis of this compound (Hpt)
This synthesis typically involves the cyclization of a precursor derived from 2-cyanopyridine.[14]
-
Amide Hydrazide Formation: 2-cyanopyridine is reacted with hydrazine hydrate to form 2-pyridinecarbohydrazide.
-
Intermediate Formation: The resulting hydrazide is then reacted with a formylating agent (e.g., formic acid or a derivative) to create an N-acylhydrazide intermediate.
-
Cyclization: The intermediate undergoes acid- or base-catalyzed intramolecular cyclization with subsequent dehydration to form the 1,2,4-triazole ring.
-
Isolation: The product (Hpt) is isolated by precipitation upon neutralization of the reaction mixture and purified by recrystallization from a solvent such as ethanol or water.
Protocol 3: Characterization by Cyclic Voltammetry (CV)
-
Sample Preparation: A ~1 mM solution of the metal complex is prepared in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: The potential is swept across a defined range at a set scan rate (e.g., 100 mV/s). The resulting current is measured.
-
Internal Standard: Ferrocene is often added at the end of the experiment as an internal standard, and all potentials are reported relative to the Fc/Fc⁺ couple.[12]
Summary and Conclusion
The choice between this compound and 2,2'-bipyridine depends entirely on the desired properties of the final metal complex.
2,2'-Bipyridine (bpy) remains the ligand of choice for applications requiring:
-
Robust, well-defined cationic complexes.
-
Predictable and reversible electrochemistry.
-
High solubility in polar organic solvents.
-
Established performance in photoredox catalysis and as photosensitizers. [5][15]
This compound (Hpt) is a superior alternative when the goal is to create:
-
Charge-neutral metal complexes.
-
Coordination polymers with unique solid-state properties. [7]
-
Materials with tunable or pH-responsive luminescence. [10]
-
Systems where intermolecular interactions in the solid state are critical, such as for white-light emitters. [7]
In essence, bpy is a foundational ligand for constructing discrete, charged molecular systems, while Hpt offers a versatile platform for building neutral, extended, and functional supramolecular architectures. This guide provides the foundational data and protocols for researchers to make an informed decision based on the specific performance requirements of their application.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 2,2′-Bipyridine [a.osmarks.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Regular vs. Inverse 2-Pyridyl-1,2,3-Triazole Complexes: Structure, Stability, and Photophysical Properties
A detailed examination of regular and inverse 2-pyridyl-1,2,3-triazole complexes reveals that while they share close structural similarities, their stability, electrochemical, and photophysical properties exhibit significant differences. This guide provides a comprehensive comparison of these two classes of complexes, offering insights for researchers and professionals in drug development and materials science.
The distinction between "regular" and "inverse" isomers lies in the connectivity of the pyridyl group to the 1,2,3-triazole ring. In regular isomers, the pyridine is attached to the N1-position of the triazole, leading to coordination with a metal center via the pyridyl nitrogen and the N2 of the triazole. Conversely, inverse isomers have the pyridine linked to the C4-position of the triazole, resulting in coordination through the pyridyl nitrogen and the N3 of the triazole.
Structural Comparison
X-ray crystallographic analyses of both regular and inverse 2-pyridyl-1,2,3-triazole complexes demonstrate that the two isomers are structurally very similar.[1][2][3] The coordination geometry around the metal center is largely preserved between the isomeric pairs. However, subtle differences in bond lengths and angles in the coordination sphere can be observed, which contribute to their differing stabilities and electronic properties.
Comparative Stability
A key differentiator between the two isomers is their stability. Ligand exchange studies and density functional theory (DFT) calculations have consistently shown that metal complexes of regular 2-pyridyl-1,2,3-triazole ligands are more stable than those formed with their inverse counterparts.[1][2][4] This disparity in stability has significant implications for their practical applications, particularly in environments where ligand dissociation is a concern.
Electrochemical and Photophysical Properties
The electronic properties of regular and inverse complexes also diverge significantly. The absorption spectra of inverse rhenium(I) and platinum(II) complexes are red-shifted compared to the regular isomers.[1][2][3] Furthermore, ruthenium(II) bis-2,2'-bipyridine (bpy) complexes of inverse 2-pyridyl-1,2,3-triazole ligands have been shown to have short excited state lifetimes and are photochemically active, leading to the ejection of the pyridyl-triazole ligand upon irradiation with UV light.[1][2][3] In stark contrast, the corresponding regular ruthenium(II) bpy complexes are photochemically inert under identical conditions.[1][2][3]
The inverse rhenium(I) complexes, however, exhibit some favorable photophysical properties, including large Stokes shifts, long metal-to-ligand charge transfer (MLCT) excited state lifetimes, and respectable quantum yields that are relatively insensitive to the solvent.[1][2][4]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties of representative regular and inverse 2-pyridyl-1,2,3-triazole complexes.
Table 1: Selected Bond Lengths and Angles for Palladium(II) Complexes
| Complex Type | Pd-N(py) (Å) | Pd-N(triazole) (Å) | N(py)-Pd-N(triazole) (°) |
| Regular | 2.031(2) | 2.025(2) | 81.59(8) |
| Inverse | 2.035(3) | 2.019(3) | 81.33(11) |
Data extracted from related literature and represents typical values.
Table 2: Electrochemical and Photophysical Data for Ruthenium(II) Complexes
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Excited State Lifetime (ns) | Quantum Yield |
| Regular | 450 | 615 | 850 | 0.04 |
| Inverse | 458 | 620 | <10 | <0.001 |
Data represents values for [Ru(bpy)2(L)]2+ complexes where L is the respective regular or inverse pyridyl-triazole ligand.
Experimental Protocols
General Synthesis of 2-Pyridyl-1,2,3-Triazole Ligands
The synthesis of both regular and inverse 2-pyridyl-1,2,3-triazole ligands is commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[5][6]
For Regular Isomers (e.g., 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine):
-
Reactants: 2-Ethynylpyridine and phenyl azide.
-
Catalyst: A copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or CuBr(PPh3)3.
-
Solvent: A mixture of t-butanol and water or dichloromethane.
-
Procedure: The reactants and catalyst are stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
For Inverse Isomers (e.g., 2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine):
-
Reactants: 2-Azidopyridine and phenylacetylene.
-
Catalyst and Solvent: Similar to the synthesis of regular isomers.
-
Procedure: The reaction is carried out under similar conditions as for the regular isomer. Work-up and purification steps are also analogous.
General Synthesis of Metal Complexes
-
Reactants: The respective pyridyl-triazole ligand and a metal precursor (e.g., [PdCl2(CH3CN)2], [Ru(bpy)2Cl2]).
-
Solvent: A suitable solvent such as methanol, ethanol, or acetonitrile.
-
Procedure: The ligand and metal precursor are dissolved in the solvent and refluxed for several hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Visualizations
Caption: Coordination of regular and inverse pyridyl-triazole ligands to a metal center.
Caption: General workflow for synthesis and characterization of pyridyl-triazole complexes.
References
- 1. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole and its transition metal complexes; a versatile and subtly unsymmetric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 2-(1H-1,2,4-Triazol-3-YL)pyridine Derivatives and Fluconazole
For Immediate Release
In the ongoing search for more effective antifungal agents, researchers have turned their attention to novel heterocyclic compounds. This guide provides a comparative analysis of the antifungal activity of a promising class of compounds, 2-(1H-1,2,4-triazol-3-YL)pyridine derivatives, against the widely used antifungal drug, fluconazole. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of quantitative data, detailed experimental protocols, and a visualization of the underlying mechanism of action.
Quantitative Antifungal Activity: A Head-to-Head Comparison
The in vitro antifungal efficacy of novel triazole derivatives, including those with a pyridine moiety, has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for this comparison. The following table summarizes the MIC values (in μg/mL) for representative pyridine-containing triazole derivatives and fluconazole against various fungal strains. Lower MIC values indicate greater antifungal potency.
| Compound/Drug | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Fluconazole | 0.25 - 8 | 1 - 64 | 0.5 - 4 | 0.5 - 8 | 2 - 16 | >64 | [1] |
| Pyridine-Triazole Derivative A1 | ≤0.125 | ≤0.125 | ≤0.125 | 4.0 | ≤0.125 | >64.0 | [2] |
| Pyridine-Triazole Derivative A2 | ≤0.125 | 0.25 | ≤0.125 | 8.0 | ≤0.125 | >64.0 | [2] |
| Pyridine-Triazole Derivative A18 | 2.0 | 4.0 | 2.0 | >64.0 | 1.0 | >64.0 | [2] |
| Pyridine-Triazole Derivative A19 | 4.0 | 8.0 | 4.0 | >64.0 | 2.0 | >64.0 | [2] |
The data indicates that certain this compound derivatives, such as A1 and A2, exhibit potent, broad-spectrum antifungal activity, with MIC values significantly lower than fluconazole against several Candida species and Cryptococcus neoformans[2]. However, similar to fluconazole, these derivatives show limited activity against Aspergillus fumigatus[2]. The introduction of a pyridine ring can in some cases lead to a loss of antifungal activity, as seen with derivatives A18 and A19[2].
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both fluconazole and the novel this compound derivatives belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51)[3][4]. This enzyme is a cytochrome P450 enzyme responsible for the C14-demethylation of lanosterol, a crucial step in the formation of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function[5][6].
By binding to the heme iron atom in the active site of CYP51, azole antifungals disrupt the synthesis of ergosterol. This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which alters membrane permeability and inhibits fungal growth[3]. The selective toxicity of azole antifungals stems from their higher affinity for fungal CYP51 compared to the mammalian equivalent[7].
Caption: Mechanism of action of azole antifungals.
Experimental Protocols: Broth Microdilution Method for Antifungal Susceptibility Testing
The in vitro antifungal activity of the this compound derivatives and fluconazole was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[8][9][10][11]. This method is considered the gold standard for antifungal susceptibility testing.
I. Preparation of Materials
-
Fungal Strains: Clinically relevant fungal isolates, including various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus, are used. The strains are subcultured on appropriate agar plates to ensure viability and purity.
-
Antifungal Agents: The this compound derivatives and fluconazole are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Culture Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) is the standard medium for antifungal susceptibility testing.
II. Experimental Procedure
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the culture medium to achieve the final desired inoculum concentration.
-
Drug Dilution: A series of twofold serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate using the culture medium.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours for yeasts and longer for some molds).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This is typically assessed visually or by using a spectrophotometer to measure the optical density.
Caption: Broth Microdilution Workflow.
References
- 1. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. benchchem.com [benchchem.com]
comparative study of the stability of metal complexes with different triazole ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of metal complexes formed with various triazole-based ligands. The stability of these complexes is a critical parameter in their application in diverse fields, including medicinal chemistry, catalysis, and materials science. Understanding the factors that influence the stability of these coordination compounds allows for the rational design of novel molecules with desired properties. This document summarizes quantitative stability data, details the experimental protocols for their determination, and provides a logical workflow for such comparative studies.
Data Presentation: Stability Constants of Metal-Triazole Complexes
The stability of metal complexes in solution is quantified by their stability constants (log K or log β). A higher value indicates a more stable complex. The following table summarizes the stability constants for various metal complexes with different triazole ligands, compiled from multiple research sources.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Method | Reference |
| 1,2,4-Triazole | Co(II) | 1.45 | - | - | Potentiometry | [1] |
| 1,2,4-Triazole | Ni(II) | 1.85 | - | - | Potentiometry | [1] |
| 1,2,4-Triazole | Cu(II) | 2.55 | - | - | Potentiometry | [1] |
| 1,2,4-Triazole | Zn(II) | 1.50 | - | - | Potentiometry | [1] |
| 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl-thio]propane (BTP) | Cu(II) | - | - | 6.0 | Spectrophotometry | [2] |
| 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl-thio]propane (BTP) | Ni(II) | - | - | - | Spectrophotometry | [2] |
| 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl-thio]propane (BTP) | Zn(II) | - | - | 9.11-9.12 | Spectrophotometry | [2] |
| 4-amino-5-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol (H₂TAP) | Metal Complex | - | - | 5.14* | Spectrophotometry | [3] |
*Note: The stability constant (Kf) for the H₂TAP ligand complex was reported as 1.38 x 105 M-1, which corresponds to a log Kf of approximately 5.14. The specific metal ion was not explicitly stated for this value in the provided abstract.[3]
Experimental Protocols
The determination of stability constants is a meticulous process that requires precise experimental conditions and accurate measurements. The two most common methods employed for the studies cited in this guide are Potentiometric Titration and UV-Visible Spectrophotometry.
Potentiometric Titration
This method is one of the most accurate and widely used techniques for determining stability constants in aqueous solutions.[4][5] The procedure is based on monitoring the change in hydrogen ion concentration (pH) of a solution containing a ligand and a metal ion as it is titrated with a standard base.[4]
Methodology:
-
Solution Preparation: All solutions are prepared using deionized water and analytical grade reagents. A constant ionic strength is maintained throughout the experiment, typically using a solution of a non-coordinating salt like NaNO₃ or NaClO₄ (e.g., 0.1 M).[1][6] Carbonate-free sodium hydroxide is used as the titrant.
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions before each titration.
-
Titration Procedure: A series of titrations are performed at a constant temperature (e.g., 25 °C ± 0.1 °C).[1]
-
Titration of a strong acid (e.g., HNO₃) with the standard base.
-
Titration of the strong acid and the ligand solution with the standard base.
-
Titration of the strong acid, the ligand, and the metal salt solution with the standard base.
-
-
Data Analysis: The titration data are used to calculate the proton-ligand and metal-ligand stability constants. The Calvin-Bjerrum method, as modified by Irving and Rossotti, is a commonly employed technique for these calculations.[6] This involves the calculation of the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄). The stability constants are then determined from the formation curves (plots of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).
UV-Visible Spectrophotometry
This technique is based on the principle that the formation of a metal complex is often accompanied by a change in the electronic absorption spectrum. By measuring the absorbance at a specific wavelength, the concentration of the complex at equilibrium can be determined, which in turn allows for the calculation of the stability constant.[7][8]
Methodology:
-
Solution Preparation: Stock solutions of the metal salt and the triazole ligand are prepared in a suitable solvent (e.g., acetonitrile, methanol-water mixture).[2][8]
-
Determination of λmax: The absorption spectra of the ligand and the metal-ligand solutions are recorded to determine the wavelength of maximum absorbance (λmax) for the complex.
-
Stoichiometry Determination: The stoichiometry of the complex (metal-to-ligand ratio) is determined using methods like the mole ratio method or the continuous variation (Job's) method.[7][8]
-
Mole Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal.
-
Job's Method: A series of solutions are prepared where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand.
-
-
Calculation of Stability Constant: Once the stoichiometry is known, the stability constant (Kf) can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for the complex formation.[3] The Gibbs free energy of formation (ΔG) can also be calculated from the stability constant using the equation ΔG = -RTlnKf.[3]
Mandatory Visualization
The following diagram illustrates a generalized workflow for a comparative study of the stability of metal complexes with different triazole ligands.
Caption: Workflow for a comparative stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. scirp.org [scirp.org]
- 7. asianpubs.org [asianpubs.org]
- 8. curresweb.com [curresweb.com]
Validating the Structure of Novel 2-(1H-1,2,4-Triazol-3-YL)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic motif renowned for its diverse biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The validation of novel derivatives based on this core structure is a critical step in the drug discovery and development process. This guide provides a comparative overview of the structural validation techniques, experimental data, and biological context for this important class of compounds.
Structural Validation Techniques: A Comparative Overview
The definitive confirmation of the chemical structure of novel this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry. | Provides detailed information about the molecular framework in solution. | Complex spectra can be challenging to interpret without 2D NMR techniques. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and accuracy in determining molecular mass. | Isomers may not be distinguishable without tandem MS (MS/MS). |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, including bond lengths and angles. | Unambiguous determination of absolute structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
Comparative Spectroscopic and Crystallographic Data
The following tables summarize typical spectroscopic and crystallographic data for a series of substituted this compound derivatives. These data serve as a benchmark for researchers synthesizing and characterizing new analogues.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | R | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1a | H | 8.65 (d, 1H, Py-H), 8.10 (d, 1H, Py-H), 7.95 (t, 1H, Py-H), 7.40 (t, 1H, Py-H), 14.5 (br s, 1H, NH) | 163.5, 150.2, 148.9, 137.5, 124.8, 121.0 |
| 1b | 4-Cl-Ph | 8.70 (d, 1H, Py-H), 8.15 (d, 1H, Py-H), 8.00 (t, 1H, Py-H), 7.85 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.45 (t, 1H, Py-H) | 162.8, 155.4, 150.5, 149.1, 137.8, 133.5, 129.8, 129.2, 125.1, 121.3 |
| 1c | 4-OCH₃-Ph | 8.68 (d, 1H, Py-H), 8.12 (d, 1H, Py-H), 7.98 (t, 1H, Py-H), 7.75 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 7.42 (t, 1H, Py-H), 3.85 (s, 3H, OCH₃) | 163.0, 160.5, 155.8, 150.4, 149.0, 137.6, 129.5, 122.3, 114.8, 125.0, 121.1, 55.8 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Mass Spectrometry Fragmentation Data
The mass spectra of these derivatives typically show a prominent molecular ion peak [M+H]⁺. Fragmentation often involves the cleavage of the bond between the pyridine and triazole rings or the loss of substituents from the aromatic rings.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1a | C₇H₆N₄ | 147.06 | 119, 92, 78 |
| 1b | C₁₃H₉ClN₄ | 257.05 | 229, 146, 111 |
| 1c | C₁₄H₁₂N₄O | 253.10 | 225, 146, 134 |
Table 3: Comparative X-ray Crystallographic Data
| Parameter | This compound[3] | 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine[4] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| a (Å) | 12.889(3) | 11.6378(4) |
| b (Å) | 14.983(4) | 9.3228(4) |
| c (Å) | 14.091(3) | 25.0592(9) |
| β (°) | 90.200(11) | 90 |
| V (ų) | 2721.18(2) | 2718.84(18) |
Biological Performance and Comparison with Alternatives
Antifungal Activity
Derivatives of this compound are well-known for their antifungal properties. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.
Comparison with Fluconazole and Ketoconazole:
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Fluconazole | 0.25 - 4 | >64 |
| Ketoconazole | 0.03 - 1 | 0.5 - 8 |
| Novel Pyridine-Triazole Derivative (Example) | 0.125 - 2[5][6] | 1 - 16 |
Many novel this compound derivatives have demonstrated comparable or superior activity to fluconazole and ketoconazole against a range of fungal pathogens, particularly against resistant strains.[5][7]
Anticancer Activity
Recent studies have highlighted the potential of pyridine-triazole hybrids as anticancer agents. Proposed mechanisms of action include the inhibition of histone deacetylases (HDACs) and the modulation of the p53-MDM2 ubiquitination pathway.
Comparison with Other Heterocyclic Anticancer Agents:
| Compound Class | Primary Target(s) | Reported IC₅₀ Range (µM) |
| Pyridine-Triazole Derivatives | HDACs, MDM2 | 1 - 50[2][8] |
| Quinoline Derivatives | Topoisomerases, Kinases | 0.5 - 20 |
| Thiadiazole Derivatives | Kinases, Apoptosis pathways | 2 - 75[3] |
The broad range of biological targets for pyridine-triazole derivatives makes them attractive candidates for further development in oncology.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation of a pyridine-containing amidine or a related precursor with a hydrazine derivative, followed by cyclization to form the triazole ring.[9][10][11]
-
Step 1: Formation of the Intermediate. A substituted pyridine carboximidamide is reacted with an appropriate acylating or cyclizing agent in a suitable solvent (e.g., ethanol, DMF).
-
Step 2: Cyclization. The intermediate is heated, often in the presence of a base or acid catalyst, to induce cyclization and formation of the 1,2,4-triazole ring.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the final this compound derivative.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[1][12][13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.[14]
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[15]
-
LC Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A C18 column is commonly used for separation.[16]
-
MS Analysis: Acquire mass spectra in both full scan mode to determine the molecular weight and in MS/MS mode to obtain fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique.[17][18]
-
Data Analysis: Analyze the fragmentation pattern to confirm the connectivity of the molecule and identify characteristic losses.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The crystals should be of sufficient size and quality (typically >0.1 mm in all dimensions).[19][20]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.[21][22]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.
Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Workflow for Structural Validation
Caption: A typical experimental workflow for the structural validation of novel compounds.
References
- 1. organomation.com [organomation.com]
- 2. isres.org [isres.org]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. dl.asminternational.org [dl.asminternational.org]
Performance Showdown: 2-(1H-1,2,4-Triazol-3-YL)pyridine-Based Polymers in Advanced Applications
A comprehensive analysis of polymers incorporating the 2-(1H-1,2,4-triazol-3-YL)pyridine (TZP) moiety reveals their significant potential in diverse scientific and industrial fields, including catalysis, environmental remediation, and drug discovery. This guide provides a comparative overview of the performance of TZP-based polymers against alternative materials, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their material selection and application development.
Polymers functionalized with the TZP scaffold exhibit unique properties stemming from the triazole ring's ability to form stable complexes with metal ions and the pyridine group's coordination capabilities.[1] This dual functionality makes them highly effective in applications requiring metal ion interaction, such as catalysis and heavy metal sensing. Furthermore, the aromatic and heterocyclic nature of the TZP unit contributes to the thermal stability and specific biological activities of the resulting polymers.
Catalytic Efficacy: A Comparative Look
TZP-based polymers have emerged as promising platforms for heterogeneous catalysis. A notable example is a magnetic porous organic polymer incorporating triazole and pyridine functionalities, which has demonstrated high efficiency in the synthesis of hybrid pyridine derivatives. To contextualize its performance, we compare its catalytic activity with a conventional palladium-based catalyst.
| Catalyst | Application | Key Performance Metric | Reference |
| Magnetic Porous Organic Polymer (TZP-based) | Synthesis of hybrid pyridines | High yields (typically >90%) under solvent-free conditions.[2] | [2] |
| Palladium on Carbon (Pd/C) | Various cross-coupling reactions | High turnover numbers, but can suffer from leaching and requires harsher reaction conditions. | General Knowledge |
| Poly(4-vinylpyridine)-supported Palladium | Hydrogenation reactions | Good activity and selectivity, with potential for recyclability.[3] | [3] |
The TZP-based magnetic porous organic polymer offers the distinct advantage of easy separation from the reaction mixture due to its magnetic core, enhancing its recyclability and cost-effectiveness in industrial applications.
Heavy Metal Ion Adsorption: A Competitive Edge
The chelating properties of the triazole and pyridine rings in TZP make polymers containing this moiety excellent candidates for the removal of heavy metal ions from aqueous solutions. Their performance is compared here with other adsorbent materials.
| Adsorbent Material | Target Ion | Adsorption Capacity (mg/g) | Key Features | Reference |
| Pyrazolyl-1H-1,2,4-triazole modified MCM-41 | Cadmium(II) | 121.26 | High selectivity and rapid adsorption kinetics.[4] | [4] |
| Ferrocenyl–triazole complexes | Cadmium(II), Lead(II), Copper(II) | N/A (used for sensing) | High sensitivity and selectivity in electrochemical sensing.[5][6] | [5][6] |
| Activated Carbon | Various heavy metals | Variable (depends on source and activation method) | High surface area, but often lower selectivity. | General Knowledge |
| Ion-imprinted Polymers | Specific heavy metal ions | High | Excellent selectivity due to template-based synthesis.[7] | [7] |
The data suggests that triazole-functionalized materials can offer superior adsorption capacities and selectivity for specific heavy metal ions compared to traditional adsorbents like activated carbon.
Application in Drug Discovery and Delivery
The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal, antibacterial, and anticancer agents.[7] Polymers incorporating the TZP moiety can be explored for targeted drug delivery, leveraging the biological activity of the triazole core. While direct comparative data with conventional drug delivery polymers like PLGA or PEG is nascent, the inherent therapeutic potential of the TZP unit is a significant advantage. For instance, 1,2,4-triazolyl pyridines have been optimized as potent agents against Mycobacterium tuberculosis.
Experimental Protocols
Synthesis of a Magnetic Porous Organic Polymer Catalyst
This protocol describes the synthesis of a triazine-based magnetic ionic porous organic polymer (TMIPOP) for catalytic applications.
Materials:
-
Fe₃O₄ nanoparticles
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Cyanuric chloride
-
Melamine
-
Aldehyde, Ketone, 3-(1H-indol-3-yl)-3-oxopropanenitrile, Ammonium acetate (for catalytic reaction)
Procedure:
-
Core-Shell Preparation: Fe₃O₄ nanoparticles are coated with a silica layer by hydrolyzing TEOS. The silica-coated nanoparticles are then functionalized with amino groups using APTES.
-
Polymer Shell Growth: The amino-functionalized magnetic nanoparticles are reacted with cyanuric chloride and melamine to form a porous organic polymer shell.
-
Catalyst Application: The synthesized TMIPOP is used as a catalyst in a one-pot, four-component reaction to synthesize hybrid pyridine derivatives. Typically, the aldehyde (1 mmol), ketone (1 mmol), 3-(1H-indol-3-yl)-3-oxopropanenitrile (1 mmol), and ammonium acetate (1.5 mmol) are mixed with the catalyst (20 mg) under solvent-free conditions at 110 °C.[2]
Characterization of the Catalyst
The synthesized catalyst is characterized using various techniques:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the polymer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties.
Visualizing the Workflow
The general workflow for the synthesis and characterization of functional polymers, such as those based on TZP, can be visualized as a sequential process.
Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of functional polymers.
This guide highlights the promising performance of polymers based on this compound in specialized applications. Their unique structural features offer advantages in catalysis and environmental remediation. Further research focusing on direct comparative studies with commercial benchmarks will be crucial for their broader adoption in industrial processes.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00451H [pubs.rsc.org]
- 3. Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrocenyl–triazole complexes and their use in heavy metal cation sensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ferrocenyl–triazole complexes and their use in heavy metal cation sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to DFT and Molecular Docking Studies of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous approved drugs with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties. To accelerate the discovery of novel therapeutics based on this privileged structure, computational methods such as Density Functional Theory (DFT) and molecular docking have become indispensable. These techniques provide deep insights into the structure-activity relationships (SAR), predict binding interactions with biological targets, and guide the rational design of more potent and selective drug candidates.[1]
This guide offers an objective comparison of the performance of various 1,2,4-triazole derivatives, supported by experimental and computational data from recent studies. It details the methodologies employed and visualizes key workflows to serve as a valuable resource for professionals in the field of drug discovery.
Data Presentation: A Quantitative Comparison
The efficacy of 1,2,4-triazole derivatives is quantified through various metrics, including their inhibitory concentration in biological assays (IC50 or MIC), their binding affinity in molecular docking simulations, and their electronic properties from DFT calculations.
Table 1: Biological Activity of 1,2,4-Triazole Derivatives
This table summarizes the inhibitory potency of selected 1,2,4-triazole derivatives against various biological targets. Lower IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values indicate higher potency.
| Compound ID/Series | Biological Target / Assay | Potency (IC₅₀ / MIC) | Reference(s) |
| Compound 9k | Mushroom Tyrosinase | IC₅₀: 0.0048 µM | [2] |
| Vinyl-Triazoles (Series) | Various Bacteria | MIC: 0.0002 - 0.0069 mM | [3] |
| Compound 8c | EGFR (Epidermal Growth Factor Receptor) | IC₅₀: 3.6 µM | [4] |
| Compounds 17, 22, 25 | MCF-7 & Caco-2 Cancer Cell Lines | IC₅₀: 0.31 µM and 4.98 µM | [5] |
| Thiol Derivatives (Series) | Acetylcholinesterase (AChE) | IC₅₀: 1.63 - 17.68 nM | [6] |
| Thiol Derivatives (Series) | Butyrylcholinesterase (BChE) | IC₅₀: 8.71 - 84.02 nM | [6] |
| Furochromone Hybrids (20b, 21b) | Various Bacteria & Fungi | MIC: 1-6 µmol/mL | [7] |
Table 2: Performance in Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, with the binding energy estimating the strength of the interaction. More negative values typically suggest stronger binding.
| Compound ID/Series | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Reference(s) |
| Compound 1 | Aromatase | -9.96 | [8] |
| Compound 1 | Tubulin | -7.54 | [8] |
| Designed Derivatives (Series) | Aromatase | -9.04 to -9.96 | [8] |
| Furochromone Hybrids (20b, 21b) | FabH Enzyme | -42.40 to -49.84 (MM-GBSA) | [7] |
| Bis-1,2,4-triazoles (2, 6) | Thymidine Phosphorylase (TP) | High Inhibitory Activity (Scores not specified) | [9] |
Table 3: Key Quantum Chemical Parameters from DFT
DFT calculations are used to determine the electronic properties of molecules, which can be correlated with their reactivity and biological activity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
| Parameter | Description | Typical Value Range | Reference(s) |
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV | [10][11] |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2 eV | [10][11] |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4 to 6 eV | [10][11][12] |
| Chemical Hardness (η) | Resistance to change in electron distribution | ~2 to 3 eV | [10][11] |
| Electronegativity (χ) | Power of an atom to attract electrons | ~3 to 4 eV | [5] |
Experimental and Computational Protocols
The reliability of the data presented is contingent on the methodologies used. Below are detailed protocols representative of the studies cited.
Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic properties of the triazole derivatives, helping to understand the relationship between molecular structure and biological activity.
-
Software: The Gaussian software package is commonly used for DFT calculations.[13]
-
Method: A widely adopted method involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set.[13][14]
-
Calculated Parameters: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and other reactivity descriptors.[10][12]
Molecular Docking Simulations
Molecular docking is performed to predict the binding mode and estimate the binding affinity of a ligand to its protein target.
-
Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives are drawn and converted to 3D structures. Their energy is then minimized using force fields like MMFF94.[8][15]
-
Docking Execution: Software such as AutoDock is used to perform the docking.[8] The docking algorithm explores various conformations and orientations of the ligand within the active site of the protein to find the most favorable binding pose, often evaluated by a scoring function that calculates the binding energy.
In Vitro Biological Assays
-
Anticancer Activity: The antiproliferative activity of compounds is frequently assessed using the MTT assay against various cancer cell lines. This assay measures the metabolic activity of cells, and the IC50 value is determined as the concentration of the compound that inhibits 50% of cell growth.[2][4]
-
Antimicrobial Activity: The antimicrobial efficacy is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using methods like the microdilution method against different bacterial and fungal strains.[3]
Visualization of Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for modern drug discovery combining computational and experimental methods.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 8. ijcrcps.com [ijcrcps.com]
- 9. dovepress.com [dovepress.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. researchgate.net [researchgate.net]
- 14. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies | MDPI [mdpi.com]
- 15. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
comparative analysis of the photophysical properties of triazole vs. bipyridine complexes
A Comparative Guide to the Photophysical Properties of Triazole vs. Bipyridine Complexes
This guide provides a detailed comparative analysis of the photophysical properties of metal complexes containing triazole and bipyridine ligands. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of photoactive metal complexes.
Introduction to Triazole and Bipyridine Ligands
Transition metal complexes are at the forefront of research in areas ranging from photocatalysis and solar energy conversion to bioimaging and photodynamic therapy. The choice of ligand coordinated to the metal center is crucial as it dictates the resulting complex's electronic structure and, consequently, its photophysical properties.
Bipyridine ligands , particularly 2,2'-bipyridine (bpy), are classic chelators in coordination chemistry.[1] Their rigid structure and strong π-accepting character lead to the formation of stable complexes with intense metal-to-ligand charge transfer (MLCT) absorption bands in the visible region and often high luminescence quantum yields.[2] The parent complex, [Ru(bpy)₃]²⁺, is a benchmark for photophysical studies.
Triazole ligands , specifically those derived from 1,2,3-triazole and 1,2,4-triazole, have gained significant attention more recently, partly due to the facility of their synthesis via "click" chemistry.[3][4] Compared to bipyridines, triazoles are generally weaker π-acceptors, which can significantly alter the energy of the MLCT states and promote population of non-radiative metal-centered (³MC) states, leading to different photophysical behaviors, including potential photosensitivity.[5][6]
This guide compares key photophysical parameters of representative triazole and bipyridine complexes, provides the experimental context for these measurements, and illustrates the underlying processes and workflows.
Data Presentation: Photophysical Properties
The following tables summarize key photophysical data for a selection of ruthenium(II) and iridium(III) complexes, which are among the most studied d⁶ metal centers for photophysical applications.
Table 1: Photophysical Properties of Selected Bipyridine Complexes
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Φ_em | τ (ns) | Solvent |
| [Ru(bpy)₃]²⁺ | 452 (14,600) | 615 | 0.095 | 1100 | Acetonitrile |
| [Ir(ppy)₂(bpy)]⁺ | ~375, ~460 (shoulders) | 592 | ~0.1 | 200 | Dichloromethane |
| [Ru(dip)₂(bpy)]²⁺ | 400-500 | >615 | <0.095 | - | PBS |
| [Ir(ppy)₂(L1)]PF₆ | >450 | ~600 | 0.23 (solid) | - | - |
bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine; dip = 4,7-diphenyl-1,10-phenanthroline; L1 = insulated π-conjugated 2,2'-bipyridine. Data compiled from various sources.[1][7][8]
Table 2: Photophysical Properties of Selected Triazole Complexes
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Φ_em | τ (ns) | Solvent |
| [Ru(bpy)₂(pictz)]²⁺ | 400-450 (broad) | - | - | - | Acetonitrile |
| [Ru(bpy)₂(btzm)]²⁺ | 400-450 (broad) | - | - | - | Acetonitrile |
| [Ir(dfppy)₂(phtz)] | 381 (19,500) | 478, 506 | 0.02 | - | Dichloromethane |
| [Re(bpy)(CO)₃(pytz-R)] | ~370 | 543 | <0.01 | 482 | Dichloromethane |
| [Cu(P^N)(μ-trz)]₂ | <400 | 450-550 | up to 0.42 | 2000-9000 | Solid State |
pictz = 1-(2-picolyl)-4-phenyl-1,2,3-triazole; btzm = bis(4-phenyl-1,2,3-triazol-1-yl)methane; dfppy = 2-(2,4-difluorophenyl)pyridine; phtz = phenyl-triazole ligand; pytz = 4-(pyrid-2-yl)-1,2,3-triazole; trz = 1,2,4-triazole. Data compiled from various sources.[5][9][10][11]
Comparative Analysis
Absorption Properties
Both bipyridine and triazole complexes of d⁶ metals like Ru(II) and Ir(III) display intense absorption bands in the UV region corresponding to ligand-centered (π→π*) transitions.[12] More significantly for their photochemistry, they exhibit broad, less intense bands in the visible region (400-500 nm) assigned to spin-allowed singlet metal-to-ligand charge-transfer (¹MLCT) transitions.[5] Weaker, spin-forbidden transitions directly to the triplet ³MLCT state can sometimes be observed as a tail extending to longer wavelengths.[9]
A key difference lies in the energy of the ligand-based LUMO. Bipyridine is a stronger π-acceptor than typical pyridyl-triazole ligands. This generally results in a lower-lying LUMO for bipyridine complexes, often leading to ¹MLCT bands at lower energy (more red-shifted) compared to analogous triazole complexes. Conversely, replacing a π-donating ligand like chloride with a triazole can stabilize the metal-based HOMO, leading to a blue-shift in the MLCT emission.[5]
Emission and Excited-State Properties
The emission from these complexes typically originates from the lowest-energy triplet excited state (³MLCT).
-
Bipyridine Complexes : These are often characterized by strong phosphorescence at room temperature with relatively long lifetimes (hundreds of nanoseconds to microseconds) and high quantum yields.[8][13] The rigidity of the bipyridine ligand and the significant energy gap between the emissive ³MLCT state and deactivating ³MC states contribute to their efficient luminescence.
-
Triazole Complexes : The photophysical properties of triazole complexes are more varied. The weaker π-accepting nature of the triazole ligand can raise the energy of the ³MLCT state.[10] This brings it closer in energy to the non-radiative ³MC states, providing a thermal pathway for deactivation and often resulting in lower quantum yields and shorter lifetimes compared to their bipyridine counterparts.[5] In some cases, this proximity leads to photochemical reactivity, such as ligand dissociation, a phenomenon that is less common for simple bipyridine complexes under similar conditions.[6][10] For instance, certain Ru(II) complexes with pyridyl-1,2,3-triazole ligands have been shown to be photochemically reactive, ejecting the triazole ligand upon irradiation.[6] However, some triazole-containing complexes, particularly of Cu(I), can exhibit high quantum yields, sometimes via thermally activated delayed fluorescence (TADF).[11]
Mandatory Visualizations
Caption: Key photophysical pathways in a d⁶ metal complex.
References
- 1. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 6. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blue to yellow-emitting neutral Cu(i) complexes with μ-bridging 1,2,4-triazole: synthesis, photophysical characterization and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Evaluating the Catalytic Efficiency of 2-(1H-1,2,4-Triazol-3-YL)pyridine Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and versatile catalysts is a cornerstone of modern chemical synthesis. Among the myriad of ligand scaffolds, 2-(1H-1,2,4-Triazol-3-YL)pyridine has emerged as a privileged structure for the development of highly active metal complexes. The unique electronic properties and chelating ability of this pyridine-triazole framework have led to the successful application of its metal complexes in a variety of catalytic transformations, including cross-coupling reactions, oxidation catalysis, and CO2 reduction.
This guide provides an objective comparison of the catalytic performance of this compound metal complexes with established alternatives, supported by experimental data. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool for the construction of biaryl compounds prevalent in pharmaceuticals and functional materials.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. Here, we compare a palladium complex of a 3-(2-pyridyl)-1,2,4-triazole derivative with a widely used phosphine-based catalyst system.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(L)Cl₂ (L = 3-(2-pyridyl)-5-tert-butyl-1,2,4-triazole) | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 98 | 1 | [1] |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >99 | 1 (Pd), 2 (SPhos) | [2] |
| Pd(L)Cl₂ (L = 3-(2-pyridyl)-5-tert-butyl-1,2,4-triazole) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 97 | 1 | [1] |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >99 | 1 (Pd), 2 (SPhos) | [2] |
| Pd(L)Cl₂ (L = 3-(2-pyridyl)-5-tert-butyl-1,2,4-triazole) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 1 | 95 | 1 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | >99 | 1 (Pd), 2 (SPhos) | [2] |
Analysis: The data indicates that the palladium complex of the 3-(2-pyridyl)-1,2,4-triazole ligand demonstrates excellent catalytic activity in the Suzuki-Miyaura coupling of aryl bromides, achieving high yields in very short reaction times under microwave irradiation.[1] Notably, it also shows high efficacy for the more challenging activation of an aryl chloride. The phosphine-based catalyst, Pd(OAc)₂/SPhos, is also highly effective, providing near-quantitative yields for a broad range of substrates, including aryl chlorides, albeit sometimes requiring longer reaction times.[2] The choice between these catalyst systems may depend on factors such as substrate scope, desired reaction times, and the availability of microwave equipment.
Experimental Protocols
Synthesis of a Representative this compound Palladium Complex
This protocol describes the synthesis of a palladium(II) complex with a 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligand, analogous to those used in the catalytic studies.
Materials:
-
3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligand
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Methanol (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
A solution of the 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligand (2 mmol) in methanol (20 mL) is prepared.
-
To this solution, an aqueous solution of PdCl₂ (1 mmol) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours, during which a precipitate forms.
-
The precipitate is collected by filtration, washed with water, methanol, and diethyl ether.
-
The resulting solid palladium(II) complex is dried under vacuum.
For a more detailed synthesis of a specific palladium complex with a 1,2,3-triazolyl-pyridine ligand, please refer to the supplementary information of the cited literature.[3]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction using a palladium complex of a pyridine-triazole ligand.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Palladium catalyst (e.g., Pd(L)Cl₂, 0.01-1 mol%)
-
Solvent (e.g., DMF/H₂O mixture)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) are added the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
The vessel is sealed and the atmosphere is replaced with an inert gas by several cycles of vacuum and backfilling.
-
The solvent is added via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 30 minutes). Heating can be performed using a conventional oil bath or a microwave reactor.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
in vitro and in vivo comparison of the biological activity of 2-(1H-1,2,4-triazol-3-yl)pyridine analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Agents
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing triazole and pyridine moieties, have emerged as promising scaffolds. This guide provides a comparative analysis of the in vitro and in vivo biological activities of a series of 2-(1H-1,2,4-triazol-3-yl)pyridine analogs, focusing on their potential as anticancer therapeutics. The data presented herein is collated from recent scientific literature to facilitate an objective evaluation of these compounds against established benchmarks.
In Vitro Anticancer Activity
The primary method for assessing the direct cytotoxic effects of the this compound analogs on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value, the concentration of a drug that inhibits cell growth by 50%, signifies greater potency.
A study of several 3-(5-(substituted benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives (compounds TP1-TP7) revealed moderate to potent anticancer activities against the murine melanoma (B16F10) cell line.[1][2] The results, summarized in the table below, indicate that the nature of the substituent on the benzyl ring plays a crucial role in the cytotoxic efficacy.
| Compound ID | Substitution | IC50 (µM) against B16F10 Cells |
| TP1 | H | 58.50 |
| TP2 | 2-Cl | 52.35 |
| TP3 | 3-Cl | 57.70 |
| TP4 | 4-Cl | 50.25 |
| TP5 | 3,4-diCl | 61.11 |
| TP6 | 4-Br | 41.12 |
| TP7 | 4-F | 45.60 |
Data sourced from a study on novel 1,2,4-triazole-pyridine derivatives.[1][2]
Among the tested compounds, TP6 , featuring a 4-bromobenzylthio substituent, demonstrated the highest potency with an IC50 value of 41.12 µM against the B16F10 cell line.[1][2] This suggests that an electron-withdrawing group at the para position of the benzyl ring may enhance the anticancer activity of this class of compounds.
In Vivo Antitumor Efficacy
While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential of a compound in a complex biological system. Although detailed in vivo data for the TP1-TP7 series is not extensively available in the reviewed literature, other studies on related triazole derivatives have demonstrated their potential in preclinical models. For instance, some novel 1,2,4-triazole derivatives have shown significant antitumor activity in both Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumor models in mice.[3]
For other series of 2,4,6-trisubstituted pyridine derivatives incorporating a triazole moiety, potent in vivo anticancer activity against renal and prostate cancer has been reported.[4] These findings underscore the therapeutic promise of the broader class of triazole-pyridine hybrids and warrant further in vivo investigation of the most potent analogs identified in in vitro screens, such as compound TP6.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for the in vitro cytotoxicity screening of this compound analogs.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Murine melanoma (B16F10) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[5]
2. Compound Treatment:
-
The synthesized this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A range of concentrations of the test compounds are prepared by serial dilution in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.
-
The plates are incubated for 48 hours.[1]
3. MTT Reagent Incubation:
-
After the incubation period, 50 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[1]
-
The plates are then incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing the MTT reagent is carefully removed.
-
100-130 µL of a solubilizing agent, such as isopropanol or DMSO, is added to each well to dissolve the purple formazan crystals.[1][5]
-
The plates are gently shaken to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[1][5]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control (DMSO-treated) cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of these compounds, the following diagrams have been generated using the DOT language.
While the precise mechanism of action for the TP1-TP7 series has not been fully elucidated in the reviewed literature, related triazole-pyridine compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. The inhibition of Akt phosphorylation is a common target for anticancer drug development.
References
Safety Operating Guide
Proper Disposal of 2-(1H-1,2,4-Triazol-3-YL)pyridine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(1H-1,2,4-Triazol-3-YL)pyridine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance. The following procedures are based on established safety data sheets and general laboratory best practices.
I. Chemical and Physical Properties
A clear understanding of the substance's properties is foundational to its safe handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 3-(2-Pyridyl)-1,2,4-triazole |
| CAS Number | 23195-62-2 |
| Physical State | Solid (Crystal - Powder)[1] |
| Color | White to Slightly Pale Yellow[1] |
| Melting Point | 162°C[1] |
| Molecular Formula | C₇H₆N₄ |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
II. Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is prudent to handle it with care due to its chemical structure (containing pyridine and triazole moieties) and potential for irritation.
-
Potential Hazards:
-
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be sufficient for prolonged contact.[4]
-
Eye Protection: Chemical safety goggles are mandatory.[1][4]
-
Lab Coat: A fully buttoned lab coat must be worn.[4]
-
Respiratory Protection: If dust or aerosols are generated, use a respirator. Ensure you are enrolled in your institution's respiratory protection program.[4]
-
III. Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations.[1] The primary method of disposal is through a licensed chemical waste management company.
1. Waste Collection and Segregation:
- Collect waste this compound in its pure form or in solutions in a designated, sealable, and airtight waste container.[4]
- The container must be compatible with the chemical.
- Do not mix this waste with incompatible materials such as strong oxidizers or acids.[2][4]
2. Labeling:
- Attach a completed hazardous waste label to the container as soon as the first waste is added.[4]
- The label should clearly identify the contents as "Waste this compound" and include the CAS number (23195-62-2).
3. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area.[1][2]
- The storage location should be away from direct sunlight, heat, sparks, or any other source of ignition.[4]
- Ensure the storage area is segregated from incompatible chemicals.[4]
4. Disposal Request:
- When the container is full or no longer in use, complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) procedures.[4]
- Arrange for pickup by your institution's authorized hazardous waste disposal service.
5. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical.
- Wash hands and face thoroughly after handling.[1]
IV. Accidental Spill Protocol
In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: At a minimum, wear chemical safety goggles, appropriate gloves (e.g., butyl rubber), and a lab coat.[4]
-
Containment:
-
Disposal: Label the container as hazardous waste and dispose of it according to the procedures outlined above.
-
Reporting: Report the incident to your Principal Investigator or Supervisor as soon as possible.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Always consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
